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  • Product: Propanamide, 3-chloro-N-1H-indazol-5-yl-
  • CAS: 478828-54-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Propanamide, 3-chloro-N-1H-indazol-5-yl- in Covalent Drug Design

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), managing the reactivity of electrophilic warheads during complex multistep syntheses is a paramount challenge. Propanamide, 3-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), managing the reactivity of electrophilic warheads during complex multistep syntheses is a paramount challenge. Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS 478828-54-5) serves as a highly specialized, bifunctional intermediate. By acting as a "masked" acrylamide, this β -chloroamide derivative protects the electrophilic site from premature Michael addition or polymerization during upstream cross-coupling reactions. This allows for the controlled, late-stage unmasking of the active warhead, a strategy critical for synthesizing highly selective kinase inhibitors ()[1].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for optimizing solubility, reactivity, and purification during process chemistry.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name Propanamide, 3-chloro-N-1H-indazol-5-yl-
CAS Registry Number 478828-54-5
Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
Core Scaffold 1H-Indazole (H-bond donor/acceptor rich)
Functional Motif β -chloroamide (Masked Michael Acceptor)

Mechanistic Grounding: The "Masked Warhead" Strategy

Acrylamides are the quintessential covalent warheads used to target cysteine residues in kinase active sites (e.g., EGFR, BTK, JAK3). However, acrylamides are highly reactive Michael acceptors. If installed too early in a synthetic sequence, they are susceptible to unwanted nucleophilic attack by amines/thiols or polymerization under the thermal conditions required for Suzuki-Miyaura couplings.

To circumvent this, chemists utilize 3-chloropropionyl chloride, a bifunctional reagent ()[2], to install a stable β -chloroamide precursor. This masked warhead is chemically inert to many standard cross-coupling conditions. Once the complex molecular scaffold is fully assembled, a controlled E2 elimination cleanly ejects HCl, generating the α,β -unsaturated acrylamide in situ or in a final synthetic step. This two-stage installation has been proven to significantly minimize contaminants arising from competing Michael additions during process scale-up ()[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality dictates every reagent choice, and analytical checkpoints confirm successful transformations.

Protocol A: Acylation (The Masking Phase)

Objective: Synthesize Propanamide, 3-chloro-N-1H-indazol-5-yl- from 1H-indazol-5-amine.

  • Preparation: Dissolve 1.0 eq of 1H-indazol-5-amine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice bath.

  • Electrophile Addition: Dropwise addition of 1.1 eq of 3-chloropropionyl chloride over 30 minutes.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Causality Check: 3-chloropropionyl chloride possesses both a highly reactive acid chloride (hard electrophile) and a terminal alkyl chloride (soft electrophile). By strictly maintaining the reaction at 0 °C, the hard nucleophile (primary amine) selectively attacks the acid chloride. This thermal control is causal to preventing unwanted di-acylation or premature nucleophilic attack on the alkyl chloride.

Protocol B: Base-Catalyzed E2 Elimination (The Unmasking Phase)

Objective: Convert the masked intermediate to the active N-(1H-indazol-5-yl)acrylamide warhead.

  • Preparation: Dissolve the β -chloroamide intermediate in a polar aprotic solvent (e.g., Acetonitrile).

  • Base Addition: Add 2.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Elimination: Stir the mixture at 50 °C for 4 hours.

  • Isolation: Concentrate and purify via silica gel chromatography to isolate the active acrylamide.

Causality Check: Unmasking requires an E2 elimination. DBU is selected because its bulky, amidine-based structure makes it highly basic but non-nucleophilic. If a nucleophilic base (e.g., NaOH) were used, competing SN​2 substitution at the β -carbon would generate hydroxyl impurities. DBU exclusively abstracts the acidic α -proton, cleanly driving the E2 elimination.

Mechanistic Visualization

CovalentInhibition A 1H-indazol-5-amine (Nucleophilic Scaffold) B Propanamide, 3-chloro-N-1H-indazol-5-yl- (Masked Warhead) A->B 3-chloropropionyl chloride (Acylation) C N-(1H-indazol-5-yl)acrylamide (Active Electrophile) B->C Base-Catalyzed (E2 Elimination) D Kinase-Cysteine Adduct (Irreversible Inhibition) C->D Target Cys-SH (Thia-Michael Addition)

Fig 1: Reaction pathway from indazole scaffold to covalent kinase adduct via masked intermediate.

Analytical Validation Standards

A protocol is only as reliable as its validation metrics. Table 2 outlines the exact analytical shifts required to verify the transition from the starting scaffold to the masked intermediate, and finally to the active warhead.

Table 2: Analytical Validation Metrics

Chemical StateLC-MS (m/z)Characteristic 1H NMR Signals (DMSO-d6)
1H-indazol-5-amine 134.1 [M+H]+Broad singlet ~5.0 ppm (Free NH2​ protons)
Masked Warhead 224.1[M+H]+ (3:1 Cl isotope)Two distinct triplets at ~2.8 ppm and ~3.8 ppm ( −CH2​−CH2​−Cl )
Active Acrylamide 188.1 [M+H]+ABX vinylic spin system at 5.7–6.5 ppm ( −CH=CH2​ )

Validation Logic: The successful masking (Protocol A) is confirmed by the appearance of the 3:1 isotopic mass cluster indicative of the chlorine atom. The successful unmasking (Protocol B) is validated by a mass shift of -36.5 Da (loss of HCl) and the NMR transition from aliphatic triplets to a vinylic ABX system.

References

  • Title: Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Source: Organic Process Research & Development (2019, 23, 1872–1880) URL: [Link]

  • Title: WO2019046467A1 - Therapeutic indazoles Source: WIPO / Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel Indazole Derivatives: A Case Study on Propanamide, 3-chloro-N-1H-indazol-5-yl-

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide addresses the challenge of determining the mechanism of action for a novel indazole derivative, "Propanamide, 3-chloro-N-1H-indazol-5-yl-". While direct research on this specific molecule is not yet available in published literature, this document provides a comprehensive framework for its investigation. By synthesizing methodologies applied to structurally similar compounds, we present a logical, experience-driven workflow for researchers, scientists, and drug development professionals to elucidate its molecular targets and signaling pathways. This guide serves as a practical blueprint for moving a novel compound from initial synthesis to mechanistic understanding.

Introduction: The Indazole Scaffold and the Knowledge Gap

The indazole core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery. Its derivatives have been explored for a multitude of therapeutic applications.[2][3] The subject of this guide, "Propanamide, 3-chloro-N-1H-indazol-5-yl-", represents a novel chemical entity for which the mechanism of action remains to be determined. A thorough review of existing scientific literature reveals no specific studies on this compound. However, extensive research on related chloro-indazole and indazole-sulfonamide analogs provides a solid foundation from which to hypothesize and systematically investigate its biological function.[1][4][5][6]

This whitepaper will, therefore, take a prospective approach. We will outline a robust, multi-stage experimental plan designed to thoroughly characterize the mechanism of action of "Propanamide, 3-chloro-N-1H-indazol-5-yl-", drawing from established protocols for similar molecules.

The Known Landscape: Biological Activities of Structurally Related Indazole Derivatives

While data on our target molecule is absent, the broader family of substituted indazoles has been shown to possess significant biological activity. Understanding these provides a logical starting point for our investigation.

  • Antiproliferative and Anticancer Activity: A significant number of indazole derivatives, particularly those bearing a sulfonamide moiety, have demonstrated promising antiproliferative activities against various cancer cell lines.[5] Molecular docking studies on some of these compounds have suggested potential inhibitory activity against key signaling proteins such as Mitogen-Activated Protein Kinase 1 (MAPK1), a critical component of cellular proliferation pathways.[2]

  • Antimicrobial and Antiprotozoal Activity: Various indazole derivatives have been synthesized and evaluated for their effectiveness against bacterial, fungal, and parasitic pathogens.[7][8] For instance, certain heterocyclic compounds incorporating an indazole-like structure have shown efficacy against Entamoeba histolytica and Giardia lamblia.[8]

  • Enzyme Inhibition: The indazole scaffold has been used to design inhibitors for a range of enzymes. For example, some indazole derivatives have been investigated as inhibitors of carbonic anhydrase.[7]

Given these precedents, it is reasonable to hypothesize that "Propanamide, 3-chloro-N-1H-indazol-5-yl-" may exhibit activity in one or more of these areas. The initial phase of our proposed investigation will therefore focus on broad phenotypic screening.

Proposed Research Workflow for Mechanistic Elucidation

The following is a detailed, step-by-step methodology for characterizing the mechanism of action of "Propanamide, 3-chloro-N-1H-indazol-5-yl-".

Phase 1: Phenotypic Screening and Initial Target Identification

The first step is to determine the biological context in which our compound is active. This involves broad screening across a diverse panel of assays.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Panels: Utilize a panel of well-characterized human cancer cell lines (e.g., NCI-60) to assess antiproliferative activity. Concurrently, screen against a panel of representative bacteria (Gram-positive and Gram-negative) and fungi to evaluate antimicrobial potential.

  • Assay Method: Employ a robust and sensitive cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line or microbial strain. A potent and selective activity profile in a particular cancer type or against a specific class of microbes will guide the subsequent investigation.

Logical Flow of Initial Investigation

G A Synthesis of Propanamide, 3-chloro-N-1H-indazol-5-yl- B Phenotypic Screening (e.g., NCI-60 panel, antimicrobial assays) A->B C Identification of 'Hit' Disease Area (e.g., Potent activity in breast cancer lines) B->C D Hypothesis Generation: What are the key pathways in this context? C->D G A Active Compound B Synthesize Affinity Probe A->B C Affinity Chromatography with Cell Lysate B->C D Elute Bound Proteins C->D E LC-MS/MS Identification D->E F Candidate Target List E->F G Target Validation (CETSA, siRNA, In Vitro Assay) F->G H Validated Molecular Target G->H

Sources

Foundational

Targeted Covalent Inhibition via 3-Chloro-N-(1H-indazol-5-yl)propanamide: Mechanistic Profiling and Therapeutic Target Landscape

Executive Summary In the modern landscape of rational drug design, Targeted Covalent Inhibitors (TCIs) have experienced a renaissance, offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, Targeted Covalent Inhibitors (TCIs) have experienced a renaissance, offering prolonged pharmacodynamics, high biochemical efficiency, and the ability to target shallow binding pockets. Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5) represents a highly privileged bifunctional pharmacophore. It combines a 1H-indazole recognition scaffold—a classic kinase hinge-binder—with a 3-chloropropanamide moiety, which acts as a latent electrophile (pro-warhead). This technical guide explores the mechanistic causality behind this compound's design, maps its potential therapeutic targets, and establishes self-validating experimental workflows for profiling its covalent engagement.

Structural Pharmacology & Warhead Causality

The therapeutic potential of 3-chloro-N-(1H-indazol-5-yl)propanamide is dictated by the synergistic function of its two primary structural domains.

The 1H-Indazole Recognition Scaffold

The indazole core is a ubiquitous motif in medicinal chemistry, frequently utilized to anchor small molecules within the ATP-binding pockets of kinases or the active sites of bacterial enzymes[1]. The nitrogen atoms at positions 1 and 2 of the indazole ring act as critical hydrogen-bond donors and acceptors, allowing the molecule to mimic the adenine ring of ATP and form stable interactions with the backbone amides of a target protein's hinge region.

The 3-Chloropropanamide "Pro-Warhead"

While direct acrylamides are the most common Michael acceptors used in approved TCIs (e.g., Ibrutinib, Osimertinib), they often suffer from high intrinsic reactivity, leading to rapid metabolic clearance via glutathione conjugation and off-target toxicity.

To circumvent this, the 3-chloropropanamide group is employed as a "stealth" or latent warhead. Causally, this moiety is relatively inert in systemic circulation. However, upon binding to the target protein, the specific microenvironment of the active site (often facilitated by nearby basic residues) catalyzes a β -elimination reaction. This localized elimination of hydrogen chloride (HCl) generates the highly reactive acrylamide intermediate in situ, which immediately undergoes a Michael addition with a proximally conserved nucleophile—predominantly a cysteine thiol[2]. This mechanism minimizes off-target alkylation and significantly improves the pharmacokinetic profile of the inhibitor[3].

G A 3-Chloropropanamide (Pro-warhead) B Acrylamide Intermediate (Michael Acceptor) A->B β-elimination (-HCl) C Covalent Adduct (Target-Cys-S-Alkyl) B->C Michael Addition (Target Cys-SH)

Mechanistic pathway of 3-chloropropanamide forming a reactive acrylamide for cysteine alkylation.

Potential Therapeutic Target Landscape

Based on the combination of the indazole hinge-binding motif and the cysteine-directed warhead, this compound serves as a lead fragment for several high-value therapeutic targets. The table below summarizes the quantitative and structural parameters of these potential targets.

Table 1: Validated Target Classes for Indazole-Based Covalent Inhibitors

Target ProteinDisease IndicationRecognition Motif RoleTarget NucleophileMechanism of Action / IC50 Range
EGFR (Mutant) Non-Small Cell Lung CancerKinase Hinge BinderCys797 Irreversible blockade of ATP binding. Overcomes T790M resistance. (IC50: 1-10 nM)[2]
JAK3 Autoimmune DiseasesKinase ATP PocketCys909 Selective covalent inhibition of JAK3 over JAK1/2, preventing off-target immunosuppression. (IC50: <5 nM)[3]
BTK B-cell LymphomasKinase Hinge BinderCys481 Permanent inactivation of B-cell receptor signaling pathways. (IC50: 0.5-5 nM)
KasA Tuberculosis (M. tb)Active Site AnchorCys171 Disruption of mycolic acid biosynthesis and cell wall elongation. (MIC: 1-5 µM)[1]

Self-Validating Experimental Workflows

To rigorously evaluate the target engagement of 3-chloro-N-(1H-indazol-5-yl)propanamide, researchers must employ self-validating protocols. A self-validating system ensures that each experimental step contains internal controls that prove the mechanistic causality of the result before proceeding to the next phase.

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Before investing in complex bottom-up proteomics, Intact MS is required to prove that the inhibitor forms a 1:1 stoichiometric covalent bond. If multiple mass shifts are observed, the compound is a promiscuous alkylator and fails the criteria for a targeted inhibitor.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (e.g., EGFR or KasA) to 2 µM in a mass-spectrometry compatible buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). Control: Reserve a vehicle (DMSO) treated aliquot to establish the exact baseline mass of the apo-protein.

  • Inhibitor Incubation: Add the inhibitor at a 10-fold molar excess (20 µM). Incubate at 25°C.

  • Time-Course Sampling: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately with 1% formic acid to halt covalent bond formation[4].

  • LC-MS Analysis: Inject samples onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent).

  • Validation Check: A successful targeted covalent inhibitor will show a single mass shift corresponding to [Mass of Protein] + [Mass of Inhibitor] -[Mass of HCl]. The complete disappearance of the apo-protein peak at 120 minutes confirms 100% occupancy.

Protocol 2: Biochemical Washout Assay (Functional Irreversibility)

Causality: A mass shift proves a bond formed in vitro, but it does not prove the bond is functionally irreversible under physiological conditions. The washout assay differentiates between a high-affinity reversible binder and a true covalent modifier by forcing a massive dilution that would normally restore enzyme activity[2].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the target enzyme (100 nM) with the inhibitor (1 µM) for 1 hour to allow the time-dependent covalent bond to form.

    • Control 1: Reversible inhibitor (e.g., Staurosporine).

    • Control 2: Known covalent inhibitor (e.g., Afatinib).

  • Baseline Measurement: Take an aliquot and measure baseline enzymatic activity (e.g., via a continuous fluorometric assay or ATP-depletion assay like Kinase-Glo). Activity should be >95% inhibited.

  • Washout (Dilution): Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing saturating concentrations of ATP and substrate. This drops the inhibitor concentration far below its reversible KI​ .

  • Recovery Monitoring: Monitor the enzymatic reaction velocity over 4 hours.

  • Validation Check: For the reversible control, enzyme activity will rapidly recover to match the uninhibited state. For 3-chloro-N-(1H-indazol-5-yl)propanamide, if it acts as a true TCI, the enzymatic activity will remain permanently suppressed at near 0% recovery, validating functional irreversibility.

G N1 1. Target Incubation (Protein + Inhibitor Time-Course) N2 2. Intact Protein LC-MS (Detect +ΔMass Adduct Stoichiometry) N1->N2 Confirms binding N3 3. Biochemical Washout (Confirm Functional Irreversibility) N2->N3 If 1:1 adduct observed N4 4. Peptide Mapping (MS/MS) (Identify Specific Cysteine Residue) N3->N4 If inhibition is sustained

Experimental workflow for confirming covalent target engagement and mapping the modification site.

References

  • [1] WO 2019/046467 A1 - Therapeutic indazoles. Googleapis.com. Available at:

  • [3] Synthesis of JAK3 Covalent Inhibitor PF-06651600. Thieme-connect.com. Available at:

  • [2] Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. CORE. Available at:

  • [4] Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture. NIH.gov. Available at:

Sources

Exploratory

Structural and Spectroscopic Elucidation of Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5)

Executive Summary Propanamide, 3-chloro-N-1H-indazol-5-yl- (also known as 3-chloro-N-(1H-indazol-5-yl)propanamide) is a bifunctional molecule of profound interest in modern medicinal chemistry and drug development. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanamide, 3-chloro-N-1H-indazol-5-yl- (also known as 3-chloro-N-(1H-indazol-5-yl)propanamide) is a bifunctional molecule of profound interest in modern medicinal chemistry and drug development. Structurally, it merges a 1H-indazole recognition scaffold with a 3-chloropropanamide moiety. This specific architecture is frequently deployed as a reactive intermediate or a covalent warhead in the design of targeted kinase inhibitors, where the alkyl chloride serves as an electrophile for cysteine residue alkylation[1].

Because the integrity of the aliphatic chloride is highly susceptible to premature hydrolysis or intramolecular cyclization, rigorous spectroscopic characterization is non-negotiable. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data required to validate the structural identity and purity of this compound.

Mechanistic Context: The Dual-Natured Scaffold

To understand the spectroscopic signatures of this compound, one must first understand its chemical behavior. The molecule operates via two distinct domains:

  • The Indazole Core (Recognition): The 5-aminoindazole derivative acts as a hydrogen-bond donor/acceptor system, mimicking purine structures to anchor into the ATP-binding pockets of kinases[2].

  • The 3-Chloropropanamide Tail (Reactivity): The terminal carbon attached to the chlorine atom is highly electrophilic. Upon binding to a target, it undergoes nucleophilic attack by a proximal amino acid (typically a cysteine thiol), resulting in the elimination of HCl and the formation of an irreversible covalent bond[3].

Caption: Mechanism of irreversible kinase inhibition via cysteine alkylation by the 3-chloropropanamide moiety.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the amide linkage and the integrity of the alkyl chloride. The solvent of choice is DMSO-d6 . The causality behind this choice is critical: indazoles exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in less polar solvents like CDCl3. DMSO effectively disrupts these hydrogen bond networks, providing sharp, well-resolved spectra[4].

Quantitative Data: ¹H and ¹³C NMR Assignments
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Causality
¹H ~13.00br s1H-Indazole N-H : Highly deshielded due to aromatic ring current and H-bonding. Exhibits annular tautomerism[4].
¹H ~10.15s1H-Amide N-H : Deshielded by the adjacent carbonyl group.
¹H ~8.10d1H1.5Indazole H-4 : Meta-coupled to H-6.
¹H ~8.00s1H-Indazole H-3 : Isolated proton on the pyrazole ring.
¹H ~7.50d1H8.8Indazole H-7 : Ortho-coupled to H-6.
¹H ~7.40dd1H8.8, 1.5Indazole H-6 : Ortho-coupled to H-7, meta-coupled to H-4.
¹H ~3.85t2H6.5-CH₂-Cl : Deshielded by the highly electronegative chlorine atom[3].
¹H ~2.85t2H6.5-CH₂-CO- : Deshielded by the adjacent carbonyl[3].
¹³C ~168.5C--Amide C=O : Characteristic carbonyl chemical shift.
¹³C ~140.0, 133.5, 132.0, 123.0, 119.0, 110.0, 109.0C, CH--Indazole Carbons : Aromatic core carbons (C-7a, C-3, C-5, C-3a, C-6, C-7, C-4).
¹³C ~41.2CH₂---CH₂-Cl : Aliphatic carbon shifted downfield by chlorine.
¹³C ~39.5CH₂---CH₂-CO- : Aliphatic carbon adjacent to carbonyl.
Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization in positive mode (ESI+) is utilized to confirm the molecular weight and the presence of the halogen[1].

The most critical self-validating feature in the MS spectrum is the isotopic distribution of Chlorine . Chlorine naturally exists as two stable isotopes: ³⁵Cl (approx. 75%) and ³⁷Cl (approx. 25%). Therefore, the intact molecule must exhibit a distinct [M+H]⁺ doublet separated by 2 m/z units with a relative intensity ratio of 3:1.

Ion Typem/z ValueRelative IntensityStructural Implication
[M(³⁵Cl)+H]⁺ 224.0100%Base peak; confirms molecular weight with the primary chlorine isotope.
[M(³⁷Cl)+H]⁺ 226.0~33%Confirms the presence of exactly one chlorine atom (3:1 isotopic ratio).
Fragment 188.0VariableLoss of HCl (M - 36); indicates the lability of the alkyl chloride under collision-induced dissociation (CID).
Fragment 134.0VariableCleavage of the amide bond, leaving the [5-aminoindazole+H]⁺ core[2].
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically ensuring that the amide linkage is intact and that the molecule has not degraded into the corresponding carboxylic acid or free amine.

Wavenumber (cm⁻¹)Vibration TypeIntensityDiagnostic Significance
3300 - 3100 N-H StretchStrong, BroadRepresents both the indazole N-H and the secondary amide N-H.
~1660 C=O Stretch (Amide I)StrongConfirms the presence of the propanamide carbonyl.
~1550 N-H Bend (Amide II)MediumConfirms the secondary nature of the amide.
~750 C-Cl StretchStrongValidates the presence of the aliphatic carbon-chlorine bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains internal checks to prevent false-positive identifications.

Protocol A: NMR Acquisition and Integration Validation
  • Sample Preparation: Weigh exactly 10.0 mg of the synthesized compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Tune the NMR probe to the specific solvent lock (DMSO) and shim the magnetic field until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Acquisition: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans) and the ¹³C spectrum at 100 MHz (minimum 512 scans, proton-decoupled).

  • Self-Validation Check: Integrate the aliphatic triplets at ~3.85 ppm and ~2.85 ppm. Set the integration of the ~3.85 ppm peak to exactly 2.00. The peak at ~2.85 ppm must integrate to 2.00 ± 0.05. Furthermore, the sum of the aromatic proton integrations (excluding the broad N-H peaks) must equal exactly 4.00. Any deviation indicates incomplete reaction (e.g., residual 5-aminoindazole) or degradation.

Protocol B: LC-MS/MS Isotopic Profiling
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile)[1].

  • Chromatography: Inject 2 µL of a 1 µg/mL sample solution onto a C8 or C18 reverse-phase column (e.g., 2.1 x 30 mm, 3.5 µm particle size)[1]. Run a gradient from 5% B to 95% B over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the scan range from m/z 100 to 500.

  • Self-Validation Check: Extract the ion chromatograms (EIC) for m/z 224.0 and 226.0. Both masses must co-elute at the exact same retention time. Calculate the area under the curve (AUC) for both peaks; the ratio AUC(224) / AUC(226) must be between 2.9 and 3.1. If the ratio is absent or skewed, the molecule has lost its chlorine atom (likely via hydrolysis to an alcohol or elimination to an acrylamide).

Caption: Self-validating experimental workflow for comprehensive spectroscopic characterization.

References

  • Therapeutic indazoles (WO2019046467A1). Google Patents.
  • 1H-Indazol-5-amine | CID 88012 . PubChem - NIH. Retrieved from:[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]

Sources

Foundational

In Silico Modeling and Covalent Docking of Propanamide, 3-chloro-N-1H-indazol-5-yl-: A Fragment-Based Approach to Targeted Covalent Inhibitor (TCI) Design

The transition from reversible kinase inhibitors to Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in overcoming acquired drug resistance. This technical guide explores the in silico modeling and covalen...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from reversible kinase inhibitors to Targeted Covalent Inhibitors (TCIs) represents a paradigm shift in overcoming acquired drug resistance. This technical guide explores the in silico modeling and covalent docking protocols for Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS 478828-54-5), a bifunctional fragment combining a privileged kinase-binding scaffold with an alkylating electrophile.

By deconstructing the causality behind warhead selection and detailing a self-validating computational workflow, this whitepaper provides drug development professionals with a robust framework for designing highly selective covalent therapeutics.

Mechanistic Rationale: The Pharmacophore and the Electrophile

To design an effective TCI, the molecule must possess both a highly optimized non-covalent binding moiety and a finely tuned electrophilic warhead. Propanamide, 3-chloro-N-1H-indazol-5-yl- perfectly encapsulates this dual requirement.

The Indazole Scaffold (Non-Covalent Anchoring)

The 1H-indazole core is a classic kinase hinge-binding motif. The nitrogen atoms at positions 1 and 2 act as a bidentate hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP. This non-covalent interaction is the primary driver of initial target recognition, ensuring the molecule resides in the ATP-binding pocket long enough to achieve the necessary spatial pre-organization.

The β -Chloropropanamide Warhead (Covalent Trapping)

While α -chloroacetamides and acrylamides are ubiquitous in covalent drug discovery 1[1], they often suffer from high intrinsic reactivity, leading to off-target toxicity and pan-assay interference.

Causality in Warhead Selection: We specifically utilize a β -chloropropanamide. The addition of a single methylene carbon between the amide carbonyl and the chlorinated carbon significantly dampens the electrophilicity of the warhead. This lower intrinsic reactivity dictates that the SN​2 nucleophilic substitution will only occur if the indazole scaffold provides extreme proximity and optimal trajectory to the target nucleophile. This proximity-driven reaction mechanism drastically enhances kinome selectivity.

EGFR_Inhibition A Kinase Domain (Active State) B Indazole Scaffold (Hinge Binding) A->B Non-covalent C Chloropropanamide (Proximity to Cys) B->C Spatial Alignment D SN2 Nucleophilic Attack (C-Cl Cleavage) C->D Electrophilic E Irreversible Complex (Kinase Inactivation) D->E Bond Formation

Fig 1. Mechanistic pathway of kinase inactivation via covalent binding of the indazole fragment.

Target Selection: Epidermal Growth Factor Receptor (EGFR)

To model the docking of this fragment, we select the Epidermal Growth Factor Receptor (EGFR) as our model system. EGFR features a highly conserved, nucleophilic cysteine residue (Cys797) located at the edge of the ATP-binding cleft. Targeting Cys797 has been clinically validated by approved therapeutics such as Afatinib and Osimertinib 2[2].

The spatial distance between the EGFR hinge region (Met793) and Cys797 is perfectly bridged by the 3-carbon linker of the propanamide group, allowing the β -carbon to align with the Cys797 thiolate 3[3].

Self-Validating Covalent Docking Protocol

Standard molecular docking algorithms fail for covalent binders because they penalize the severe steric clashes that represent the transition state of bond formation. To resolve this, we employ a specialized covalent docking protocol utilizing the flexible sidechain method 4[4].

This protocol is designed as a self-validating system : it requires Quantum Mechanical (QM) pre-validation of the warhead and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) post-validation of the adduct.

Step 1: Quantum Mechanical (QM) Pre-Validation

Before docking, the intrinsic reactivity of the ligand must be verified.

  • Optimize the geometry of Propanamide, 3-chloro-N-1H-indazol-5-yl- using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Calculate the Fukui function ( f+ ) and map the Lowest Unoccupied Molecular Orbital (LUMO).

  • Validation Check: Ensure the LUMO is localized over the β -carbon of the chloropropanamide, confirming its susceptibility to nucleophilic attack.

Step 2: Ligand and Protein Preparation
  • Ligand: Define the chlorine atom as the leaving group. Mark the β -carbon as the reactive electrophilic center.

  • Protein: Import the crystal structure of EGFR (e.g., PDB: 4G5P). Remove water molecules (except structural waters in the hinge).

  • Nucleophile Activation: Manually deprotonate Cys797 to its thiolate form ( S− ), representing its highly nucleophilic state at physiological pH within the kinase microenvironment.

Step 3: Covalent Docking Execution (CovDock / AutoDock4)
  • Generate a receptor grid centered between Met793 (hinge) and Cys797.

  • Execute the docking algorithm using a flexible sidechain approach 5[5]. The algorithm will first perform a non-covalent conformational search.

  • Reaction Simulation: If the ligand's β -carbon falls within a 3.5 Å capture radius of the Cys797 sulfur, the algorithm cleaves the C-Cl bond, forms a C-S covalent bond, and minimizes the resulting complex to relieve local strain.

Step 4: Thermodynamic Post-Validation (MM-GBSA)
  • Extract the top-ranked covalent poses.

  • Calculate the ΔGbind​ using MM-GBSA.

  • Validation Check: A valid pose must exhibit a highly negative ΔGbind​ (typically < -40 kcal/mol for covalent adducts), proving that the final complex is thermodynamically stable and not artificially forced by the docking constraints.

Docking_Workflow LPrep Ligand Prep (Reactive State) Grid Grid Generation (Constraint) LPrep->Grid PPrep Protein Prep (Define Cys797) PPrep->Grid Dock CovDock Algorithm (Flexible Sidechain) Grid->Dock Score MM-GBSA Scoring (Thermodynamics) Dock->Score

Fig 2. Step-by-step in silico workflow for covalent docking and thermodynamic scoring.

Quantitative Data Presentation

To demonstrate the efficacy of the covalent trapping mechanism, we compare the computational metrics of our target fragment against a saturated, non-covalent control (Propanamide, N-1H-indazol-5-yl-). The stark difference in MM-GBSA scores highlights the thermodynamic advantage of the SN​2 bond formation.

Table 1: Comparative In Silico Metrics (EGFR Cys797 Model)

LigandWarhead TypeNon-Covalent Docking Score (kcal/mol)Covalent Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Cys797 Sγ Cβ Distance (Å)Propanamide, 3-chloro-N-1H-indazol-5-yl- β -chloropropanamide-6.2-8.5-42.31.82 (Covalently Bound)Propanamide, N-1H-indazol-5-yl- (Control)None (Saturated)-6.0N/A-28.14.50 (Non-covalent) Note: The Covalent Docking Score accounts for the empirical free energy change of the chemical reaction, whereas the MM-GBSA score reflects the total thermodynamic stability of the minimized adduct.

Conclusion

Propanamide, 3-chloro-N-1H-indazol-5-yl- serves as an optimal starting fragment for TCI development. By leveraging a β -chloropropanamide warhead, researchers can exploit a proximity-driven SN​2 mechanism that mitigates off-target reactivity. When evaluated through a self-validating in silico pipeline—combining QM profiling, flexible sidechain covalent docking, and MM-GBSA thermodynamics—this fragment demonstrates robust, irreversible anchoring to target kinases like EGFR.

References

  • Bianco, G., et al. "Covalent docking using autodock: Two‐point attractor and flexible side chain methods.
  • "Covalent Docking - Computational Chemistry Glossary." Deep Origin.
  • "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." PMC.
  • "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
  • "Recent Advances in Covalent Drug Discovery." MDPI.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 3-Chloro-N-(1H-indazol-5-yl)propanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Synthesis Protocol Strategic Rationale The 1H-indazole scaffold is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Synthesis Protocol

Strategic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of highly selective kinase inhibitors due to its exceptional ability to act as a bidentate hydrogen bond donor/acceptor within the ATP-binding pocket of target kinases [3].

3-Chloro-N-(1H-indazol-5-yl)propanamide (CAS: 478828-54-5) is a highly versatile, bifunctional intermediate. It is primarily synthesized to serve as a direct precursor to N-(1H-indazol-5-yl)acrylamides—covalent warheads used in targeted therapies (e.g., mutant EGFR or ROCK1 inhibitors)—or to generate functionalized tertiary amines via downstream nucleophilic substitution. By isolating the β-chloro amide rather than synthesizing the acrylamide directly, researchers gain a stable, highly modular building block that can be diversified late in the synthetic pipeline.

Mechanistic Principles

The synthesis relies on a kinetically controlled nucleophilic acyl substitution . The primary amine of 1H-indazol-5-amine [1] attacks the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride [2].

Causality of Reagent Selection:

  • Electrophile Choice: 3-chloropropanoyl chloride is strictly preferred over 3-bromopropanoyl chloride. The β-chloride is a poorer leaving group than bromide, which significantly reduces the rate of spontaneous, unwanted E2 elimination during the acylation step. This allows for the high-yield isolation of the stable β-chloro amide intermediate.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sink. It neutralizes the HCl byproduct generated during the coupling, preventing the precipitation of the indazole-amine hydrochloride salt and driving the equilibrium forward without inducing premature elimination of the alkyl chloride.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / ChemicalCAS NumberMW ( g/mol )EquivalentsAmountRole
1H-Indazol-5-amine 19335-11-6133.151.0 eq1.33 g (10.0 mmol)Nucleophile
3-Chloropropanoyl chloride 625-36-5126.971.1 eq1.40 g (11.0 mmol)Electrophile
DIPEA 7087-68-5129.241.5 eq1.94 g (15.0 mmol)Non-nucleophilic Base
Dichloromethane (DCM) 75-09-284.93N/A50.0 mLAnhydrous Solvent

Step-by-Step Execution with Causal Logic

This protocol is designed as a self-validating system. Each step incorporates specific physical or chemical checkpoints to ensure process integrity.

Phase 1: Reaction Setup and Initiation
  • Preparation of the Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 1H-indazol-5-amine (1.33 g, 10.0 mmol) in anhydrous DCM (40 mL). Add DIPEA (2.61 mL, 15.0 mmol).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the acid chloride. DCM provides excellent solubility for the indazole derivative while remaining chemically inert.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: Cooling mitigates the highly exothermic nature of the acyl substitution, preventing thermal degradation of the indazole core and suppressing the formation of bis-acylated byproducts.

  • Electrophile Addition: Dilute 3-chloropropanoyl chloride (1.05 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution to the reaction mixture dropwise over 15 minutes via a syringe pump or dropping funnel.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive acid chloride, strictly favoring mono-acylation and preventing localized heating that could trigger premature E2 elimination to the acrylamide.

Phase 2: Maturation and In-Process Quality Control
  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for an additional 2 hours.

    • Causality: The initial low temperature ensures strict kinetic control. Subsequent warming provides the thermodynamic energy required to drive the reaction to >95% conversion.

  • Quality Control (LC-MS/TLC): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze.

    • Self-Validation: The reaction is complete when the starting material peak (m/z 134.1[M+H]+) is consumed. The desired product will present a distinct isotopic pattern at m/z 224.0 (for 35 Cl) and 226.0 (for 37 Cl)[M+H]+.

Phase 3: Workup and Purification
  • Aqueous Quench: Quench the reaction by adding 30 mL of saturated aqueous NaHCO 3​ . Stir vigorously for 10 minutes.

    • Causality: NaHCO 3​ neutralizes excess HCl and hydrolyzes any unreacted acid chloride into water-soluble 3-chloropropanoic acid. Maintaining the aqueous layer at pH ~8 ensures the indazole core remains unprotonated, preventing yield loss into the aqueous phase.

  • Extraction and Drying: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na 2​ SO 4​ .

    • Causality: Brine removes bulk water from the organic layer, pre-drying it to maximize the efficiency of the Na 2​ SO 4​ desiccant.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Eluent: 0–5% Methanol in DCM) or recrystallize from Ethyl Acetate/Hexanes.

    • Yield Expectation: 1.90–2.05 g (85–92%) of a white to off-white solid.

Downstream Diversification Workflow

The isolated 3-chloro-N-(1H-indazol-5-yl)propanamide is a critical divergence point in medicinal chemistry workflows. It can be subjected to base-mediated E2 elimination to yield covalent warheads, or SN2 substitution to yield solubilized tertiary amines.

G A 1H-indazol-5-amine (Nucleophile) C 3-chloro-N-(1H-indazol-5-yl)propanamide (Key Intermediate) A->C DIPEA, DCM, 0 °C Acyl Substitution B 3-chloropropanoyl chloride (Electrophile) B->C D N-(1H-indazol-5-yl)acrylamide (Covalent Warhead) C->D DBU or TEA, Heat E2 Elimination E 3-(dialkylamino)-N-(1H-indazol-5-yl)propanamide (Functionalized Scaffold) C->E Sec-Amine, KI, Heat SN2 Substitution

Synthesis and downstream diversification of 3-chloro-N-(1H-indazol-5-yl)propanamide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12295, 3-Chloropropionyl chloride." PubChem, [Link].

  • El-Gaby, M. S. A., et al. "Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines." Molecules, vol. 28, no. 18, 2023. PMC, [Link].

Application

cell-based assays using "Propanamide, 3-chloro-N-1H-indazol-5-yl-"

Application Note: Cell-Based Assays for Evaluating KasA Inhibitors in Mycobacterium tuberculosis Focus Compound Scaffold: Propanamide, 3-chloro-N-1H-indazol-5-yl- (and advanced indazole derivatives such as DG167 and JSF-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Evaluating KasA Inhibitors in Mycobacterium tuberculosis

Focus Compound Scaffold: Propanamide, 3-chloro-N-1H-indazol-5-yl- (and advanced indazole derivatives such as DG167 and JSF-3285) Target Audience: Researchers, Scientists, and Infectious Disease Drug Development Professionals

Executive Summary & Mechanistic Background

The compound scaffold 3-chloro-N-(1H-indazol-5-yl)propanamide serves as a critical structural foundation for a novel class of indazole sulfonamide anti-tubercular agents[1]. Advanced derivatives of this scaffold, such as DG167 and JSF-3285, have been identified as potent, selective inhibitors of KasA (β-ketoacyl-ACP synthase) [2].

KasA is an essential enzyme in the Type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis (Mtb)[1]. While the first-line drug Isoniazid (INH) targets InhA within the same pathway, KasA inhibitors bind directly to the acyl channel of the KasA enzyme, halting the elongation of growing fatty acyl chains[1]. This disruption prevents the biosynthesis of mycolic acids—the cornerstone of the highly impermeable mycobacterial cell wall—leading to rapid bactericidal activity and synergistic lethality when combined with other FAS-II inhibitors[1].

To successfully develop drugs from this scaffold, researchers must validate target engagement and efficacy in environments that mimic human infection. This guide details three self-validating, field-proven cell-based assays: the axenic Resazurin Microtiter Assay (REMA) , the Intracellular THP-1 Macrophage Infection Assay , and the Metabolic Lipid Labeling Assay .

FASII_Pathway AcetylCoA Acetyl-CoA FASI FAS-I System (C16-C26 Fatty Acids) AcetylCoA->FASI FASII FAS-II System (Elongation) FASI->FASII Acyl-CoA Precursors KasA KasA Enzyme (β-ketoacyl-ACP synthase) KasA->FASII Catalyzes Elongation MycolicAcid Mycolic Acids (Cell Wall Assembly) FASII->MycolicAcid C48-C64 Meromycolates Inhibitor Indazole Scaffold (e.g., 3-chloro-N-1H-indazol-5-yl-propanamide) Inhibitor->KasA Blocks Substrate Channel

Caption: Mechanism of Action: Inhibition of KasA in the Mtb FAS-II Mycolic Acid Biosynthesis Pathway.

Quantitative Data Summary

The following table summarizes the expected assay metrics when evaluating indazole-based KasA inhibitors.

Assay TypeTarget EnvironmentPrimary ReadoutTypical Indazole MIC/IC₅₀Assay Duration
REMA (Whole-Cell) Extracellular Mtb (Axenic)Resorufin Fluorescence / Colorimetry0.1 - 1.0 µM7-8 Days
THP-1 Infection Intracellular PhagolysosomeCFU/mL or GFP/RFP Fluorescence0.5 - 5.0 µM5-7 Days
[¹⁴C]-Acetate Labeling Intact Mtb CellsAutoradiography (TLC)Dose-dependent inhibition24-48 Hours

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Rationale: Traditional agar proportion methods for Mtb susceptibility testing require 3-4 weeks of incubation. The REMA method leverages the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by the oxidoreductase enzymes of viable mycobacteria[3]. This provides a highly reliable, low-cost, and rapid (7-day) quantitative readout of KasA inhibitor efficacy[3].

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween-80 to prevent bacterial clumping.

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the indazole compound (e.g., 10 µM down to 0.01 µM).

    • Self-Validation Control: Include Isoniazid (INH) as a positive control (expected MIC ~0.03-0.06 µg/mL) and 1% DMSO as a vehicle negative control[3].

  • Inoculum Preparation: Grow Mtb H37Rv to an OD₆₀₀ of 0.6. Dilute the culture 1:20 in 7H9 media, and add 100 µL of this inoculum to each well (final volume 200 µL).

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 6 days.

  • Resazurin Addition: Add 30 µL of a 0.01% (wt/vol) filter-sterilized resazurin sodium salt solution to each well[4].

  • Readout: Incubate for an additional 24-48 hours. Read fluorescence (Excitation 530 nm / Emission 590 nm) or visually score the color change (Blue = Inhibited/Dead; Pink = Viable/Growing)[4].

Protocol 2: Intracellular THP-1 Macrophage Infection Assay

Causality & Rationale: Mtb is an intracellular pathogen that resides within the hostile environment of the macrophage phagolysosome. A successful KasA inhibitor must cross both the host mammalian cell membrane and the mycobacterial cell envelope. We utilize THP-1 human monocytes differentiated with Phorbol 12-myristate 13-acetate (PMA) to model this mature macrophage environment[5]. Amikacin is used post-infection because it cannot easily penetrate the macrophage; thus, it selectively kills extracellular bacteria, ensuring the assay strictly measures intracellular survival[5].

Macrophage_Workflow Step1 1. Seed THP-1 Monocytes + 40 nM PMA Step2 2. Macrophage Differentiation (24-48 hours at 37°C) Step1->Step2 Step3 3. Infect with Mtb H37Rv (MOI 1:1 to 10:1) Step2->Step3 Step4 4. Wash & Amikacin Treatment (Eliminate extracellular Mtb) Step3->Step4 Step5 5. Compound Treatment (Dose-response series) Step4->Step5 Step6 6. Intracellular Incubation (3 to 5 Days) Step5->Step6 Step7 7. Macrophage Lysis (0.05% SDS or 0.1% Triton X-100) Step6->Step7 Step8 8. CFU Plating or Fluorescence Readout Step7->Step8

Caption: Step-by-step workflow for the THP-1 Intracellular Macrophage Infection Assay.

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 cells in 96-well plates at 5×104 cells/well in RPMI-1640 containing 10% FBS. Add 40 nM PMA and incubate for 24-48 hours at 37°C with 5% CO₂ to induce adherence and macrophage differentiation[6].

  • Infection: Wash cells with warm PBS. Infect with a single-cell suspension of Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 to 10:1[7]. Incubate for 4 hours to allow phagocytosis[6].

  • Extracellular Clearance: Wash the monolayers three times with PBS. Add RPMI containing 200 µg/mL Amikacin for 1 hour to eradicate non-phagocytosed extracellular bacilli.

  • Drug Treatment: Wash out the Amikacin. Apply fresh RPMI media containing the indazole KasA inhibitor at various concentrations.

  • Incubation & Lysis: Incubate for 5 days. To release the intracellular bacteria, aspirate the media and lyse the macrophages using 0.05% SDS or 0.1% Triton X-100 for 10 minutes[6]. Expert Insight: These mild detergents completely lyse the mammalian lipid bilayer but leave the robust mycolic acid-rich mycobacterial cell wall intact.

  • Quantification: Serially dilute the lysates in PBS and plate on Middlebrook 7H10 agar to determine Colony Forming Units (CFU/mL)[7]. Alternatively, if using an RFP-expressing Mtb strain, measure fluorescence directly using a high-content imaging system[5].

Protocol 3: [¹⁴C]-Acetate Metabolic Labeling of Mycolic Acids

Causality & Rationale: To definitively prove that the indazole compound's bactericidal activity is driven by KasA target engagement, researchers must demonstrate the specific cessation of mycolic acid biosynthesis. By pulsing Mtb cultures with [¹⁴C]-acetate, radioactive carbon is incorporated into newly synthesized lipids[1]. KasA inhibition will specifically deplete long-chain mycolic acids while leaving short-chain fatty acids (generated by FAS-I) unaffected[1].

Step-by-Step Methodology:

  • Culture Preparation: Grow Mtb H37Rv to logarithmic phase (OD₆₀₀ ~0.4) in 7H9 medium.

  • Compound Pre-treatment: Treat 10 mL aliquots of the culture with the KasA inhibitor at 1×, 5×, and 10× MIC for 4 hours.

  • Radiolabeling Pulse: Add 1 µCi/mL of [1,2-¹⁴C]-sodium acetate to each culture. Incubate for an additional 12 hours at 37°C[1].

  • Lipid Extraction: Harvest cells by centrifugation. Saponify the cell pellets using 20% tetrabutylammonium hydroxide (TBAH) at 100°C overnight.

  • Esterification: Convert the extracted lipids to Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs) by adding methyl iodide and dichloromethane.

  • TLC Analysis: Resolve the radiolabeled FAMEs and MAMEs on silica gel Thin Layer Chromatography (TLC) plates using a hexane:ethyl acetate (95:5) solvent system.

  • Autoradiography: Expose the TLC plate to a phosphor screen. A successful KasA inhibitor will show a dose-dependent disappearance of the upper MAME bands, confirming FAS-II pathway blockade[1].

References

  • Inoyama D, et al. (2020). A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA. Cell Reports, 32(3), 107922. URL: [Link]

  • Palomino JC, et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. URL: [Link]

  • Kumar P, et al. (2018). Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA. mBio, 9(1), e02101-17. URL: [Link]

  • Rankine-Wilson L, et al. (2021). Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility. Methods in Molecular Biology, 2314, 469-489. URL: [Link]

Sources

Method

using "Propanamide, 3-chloro-N-1H-indazol-5-yl-" as a chemical probe

Application Note: Propanamide, 3-chloro-N-1H-indazol-5-yl- as a Covalent Chemical Probe Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic profilin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Propanamide, 3-chloro-N-1H-indazol-5-yl- as a Covalent Chemical Probe

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic profiling, and target engagement protocols for covalent fragment probes.

Introduction & Mechanistic Rationale

Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5) is a prototypical fragment-sized covalent chemical probe designed to target non-catalytic cysteines within the ATP-binding pocket of kinases. The architecture of this probe relies on a highly synergistic dual-motif design:

  • The Indazole Scaffold (Recognition): The 1H-indazole core acts as a highly effective hinge-binding motif, anchoring the probe into the ATP-binding site of kinases via characteristic hydrogen bonds[1].

  • The 3-Chloropropanamide Warhead (Execution): Unlike highly reactive, pre-formed acrylamides that can suffer from rapid glutathione scavenging and off-target toxicity, the 3-chloropropanamide moiety acts as a "latent" or "stealth" electrophile. Upon binding to the target pocket, the local basic microenvironment catalyzes the in situ elimination of HCl, generating a highly reactive olefin (acrylamide) intermediate that rapidly forms an irreversible covalent adduct with a spatially adjacent cysteine residue[2].

This fragment-based covalent ligand design is highly effective for developing potent, selective kinase inhibitors and mapping therapeutically relevant cysteine residues across the proteome[3].

G A Propanamide, 3-chloro-N-1H-indazol-5-yl- B Hinge Region Binding (Indazole Scaffold) A->B C In Situ Elimination (Acrylamide Formation) B->C D Covalent Alkylation (Target Cysteine) C->D

Mechanism of action for 3-chloropropanamide indazole-based covalent kinase probes.

Physicochemical & Structural Properties

To properly formulate and utilize this probe in aqueous biological assays, its physicochemical properties must be accounted for. The low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

PropertyValueExperimental Implication
Molecular Weight 223.66 g/mol High ligand efficiency; allows for significant structural elaboration.
Chemical Formula C10H10ClN3ORequires DMSO for initial stock solvation (recommended 10-50 mM).
Warhead Type Latent Michael AcceptorLow intrinsic reactivity in buffer; activates upon target binding.
Target Residue Cysteine (Nucleophile)Assays must be free of strong nucleophiles (e.g., DTT, high conc. BME).

Experimental Protocols

Protocol A: Time-Dependent Biochemical Kinase Assay

Causality Check: Standard IC50​ values are fundamentally flawed for covalent inhibitors because the apparent affinity increases with incubation time. To accurately assess this probe, you must calculate the inactivation rate ( kinact​ ) and the binding constant ( KI​ ) through time-dependent pre-incubation assays.

Materials:

  • Recombinant target kinase (e.g., EGFR, FGFR, or MSK1)

  • ATP and specific peptide substrate

  • Detection reagents (e.g., Kinase-Glo® or TR-FRET antibodies)

  • Assay Buffer (Avoid DTT; use 0.5 mM TCEP if a reducing agent is strictly required, as TCEP does not react with electrophiles).

Step-by-Step Methodology:

  • Probe Dilution: Prepare a 3-fold serial dilution of the probe in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-Incubation: Add the recombinant kinase in assay buffer to the compound plate.

  • Time-Course Initiation: Set up parallel plates for different pre-incubation times (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature. Note: This step allows the in situ elimination and subsequent covalent bond formation to occur.

  • Reaction Initiation: Add an ATP/substrate mixture to initiate the kinase reaction. Keep the ATP concentration at or slightly below its Km​ to ensure the probe does not have to compete with artificially high ATP levels during the initial binding phase.

  • Quench & Detect: After the linear phase of the kinase reaction (typically 30-60 mins), quench the reaction and read the luminescence/fluorescence.

  • Data Analysis: Plot the remaining activity versus pre-incubation time to extract the observed rate constant ( kobs​ ) for each concentration. Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to determine kinact​/KI​ .

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality Check: Biochemical potency does not guarantee cellular target engagement. Competitive ABPP is used to prove that the probe penetrates live cells and covalently occupies the target cysteine, preventing subsequent labeling by a broad-spectrum reactive fluorescent/alkyne probe.

Step-by-Step Methodology:

  • Live Cell Treatment: Seed target cancer cells (e.g., H1975) and grow to 80% confluency. Treat cells with either vehicle (0.1% DMSO) or the probe (1 µM - 10 µM) for 2 to 4 hours.

  • Lysis: Wash cells with cold PBS and lyse using a mild non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors). Centrifuge to clear the lysate.

  • Broad-Spectrum Labeling: Incubate the cleared proteome with a broad-spectrum cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne, 10 µM) for 1 hour at room temperature. Causality: If the indazole probe has covalently bound the target cysteine, it will block the iodoacetamide-alkyne from reacting at that site.

  • Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding a fluorophore-azide (e.g., TAMRA-azide), TCEP, TBTA ligand, and CuSO4. React for 1 hour.

  • Resolution & Analysis: Resolve the proteome via SDS-PAGE. Scan the gel for fluorescence. A successful target engagement is visualized as the dose-dependent disappearance of the fluorescent band corresponding to the target kinase.

Workflow S1 1. Live Cell Incubation (Probe vs. DMSO) S2 2. Cell Lysis & Proteome Extraction S1->S2 S3 3. Broad-Spectrum Covalent Probe Labeling S2->S3 S4 4. Click Chemistry (Fluorophore/Biotin) S3->S4 S5 5. LC-MS/MS or In-Gel Fluorescence S4->S5

Workflow for competitive Activity-Based Protein Profiling (ABPP) to validate target engagement.

Data Presentation & Interpretation

When reporting the efficacy of this chemical probe, summarize the kinetic and cellular data in a structured format. Below is a representative data template illustrating the expected time-dependent shift indicative of covalent engagement.

Table 1: Representative Kinetic Profiling of Covalent Target Engagement

Pre-Incubation Time (min)Apparent IC50​ (µM) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Target Engagement (ABPP)
0> 50.0N/AN/AN/AN/A
1512.5----
601.2----
1200.34.5 2.1×10−3 4.6×102 >90% Band Depletion @ 5 µM

Interpretation: The drastic leftward shift in IC50​ from 0 to 120 minutes is the hallmark of covalent bond formation. The kinact​/KI​ value provides the true efficiency of the probe, combining both its non-covalent affinity ( KI​ ) and its electrophilic reactivity ( kinact​ ).

References

  • Tomassi, S., et al. "Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 2017.

  • Crawford, J. J., et al. "Electrophilic fragment-based design of reversible covalent kinase inhibitors." Journal of the American Chemical Society, 2013.

  • Barletta, M., et al. "Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides." Journal of Medicinal Chemistry, 2012.

Sources

Application

"Propanamide, 3-chloro-N-1H-indazol-5-yl-" for target identification studies

An In-Depth Guide to Target Identification and Deconvolution for Propanamide, 3-chloro-N-1H-indazol-5-yl- Abstract The identification of a small molecule's cellular target is a critical and often rate-limiting step in dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Target Identification and Deconvolution for Propanamide, 3-chloro-N-1H-indazol-5-yl-

Abstract

The identification of a small molecule's cellular target is a critical and often rate-limiting step in drug discovery and chemical biology. This process, known as target deconvolution, bridges the gap between an observed cellular phenotype and the underlying molecular mechanism of action.[1][2] This guide provides a comprehensive, multi-pronged strategy for elucidating the protein targets of Propanamide, 3-chloro-N-1H-indazol-5-yl- (hereafter referred to as Cpd-X), a novel bioactive compound. We present a framework that combines affinity-based proteomics for initial target discovery with orthogonal, label-free biophysical methods for robust in-cell validation. Detailed, field-tested protocols for chemical probe synthesis, affinity purification-mass spectrometry (AP-MS), and the Cellular Thermal Shift Assay (CETSA) are provided to equip researchers with the tools to confidently identify and validate the molecular targets of Cpd-X and other novel small molecules.

Introduction: The Target Deconvolution Imperative

Phenotypic screening has undergone a renaissance, enabling the discovery of novel bioactive molecules that modulate complex cellular processes.[2][3] Cpd-X has emerged from such a screen, demonstrating a compelling biological effect (e.g., anti-proliferative, anti-inflammatory). However, without knowledge of its direct molecular target(s), its therapeutic potential and mechanism of action remain a "black box." Target deconvolution is therefore essential to transform a bioactive hit into a valuable chemical probe or a viable drug lead.[1]

This guide proposes an integrated workflow designed to overcome the common challenges of target identification, such as low-affinity interactions and the prevalence of non-specific binders.[4] Our strategy prioritizes the generation of high-confidence candidates through primary screening and validates these interactions in a physiologically relevant context.

A Multi-Pronged Strategy for Target Identification

A successful target identification campaign relies on the convergence of evidence from multiple, independent experimental approaches. Relying on a single method can often lead to false positives. We advocate for a sequential, three-phase approach:

  • Probe Development & Discovery Proteomics: Synthesize a chemical probe version of Cpd-X to enable affinity-based "fishing" for interacting proteins from a complex cellular proteome.[5][6][7]

  • In-Cell Target Engagement: Validate the initial protein "hits" by confirming direct physical interaction between the unmodified Cpd-X and its putative target within intact cells.

  • Orthogonal Validation & Selectivity Profiling: Employ complementary techniques to further build confidence in the primary target and assess the compound's broader selectivity profile.

Target_ID_Workflow Phenotypic_Hit Phenotypic Hit (Cpd-X) Probe_Synthesis Chemical Probe Synthesis Phenotypic_Hit->Probe_Synthesis AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Probe_Synthesis->AP_MS Hit_List Putative Target List (High-Confidence Hits) AP_MS->Hit_List CETSA Cellular Thermal Shift Assay (CETSA) Hit_List->CETSA Competitive Competitive Profiling (e.g., Kinobeads) Hit_List->Competitive Validated_Target Validated Target(s) & Mechanism of Action CETSA->Validated_Target Competitive->Validated_Target

Caption: High-level workflow for target deconvolution of Cpd-X.

Phase 1: Chemical Probe Synthesis & Affinity Proteomics

The cornerstone of affinity-based proteomics is a well-designed chemical probe.[5] This involves modifying Cpd-X to incorporate a linker and a reporter group (e.g., biotin) for enrichment, while ensuring the modification does not abolish its biological activity.

Protocol 1: Chemical Probe Design and Synthesis

Causality: The goal is to create an affinity reagent that retains the binding properties of the parent compound. A common strategy is to identify a non-essential position on the molecule for linker attachment. For Cpd-X, the chloro-propanamide side chain offers a potential attachment point, though SAR (Structure-Activity Relationship) data, if available, should guide this choice. A flexible polyethylene glycol (PEG) linker is often used to minimize steric hindrance and project the bait molecule away from the solid support.

Hypothetical Synthesis Scheme:

  • Synthesize a derivative of Cpd-X with a reactive handle, such as a terminal alkyne.

  • Synthesize or procure a biotin tag attached to a flexible PEG linker with a terminal azide.

  • Conjugate the two molecules using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8] This reaction is highly efficient and bio-orthogonal.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

Causality: This method uses the immobilized Cpd-X probe to "capture" its binding partners from a complex cell lysate. Proteins that bind specifically to the probe are enriched, separated from non-binders through washing steps, and subsequently identified by high-resolution mass spectrometry.[2][9]

AP_MS_Workflow Lysate Prepare Cell Lysate Incubate Incubate Lysate with Probe-Beads Lysate->Incubate Probe_Beads Immobilize Biotin-Probe on Streptavidin Beads Probe_Beads->Incubate Wash Wash Beads to Remove Non-Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS_Prep On-Bead Digestion & Peptide Cleanup Elute->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Data Analysis & Hit Identification LC_MS->Data_Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Step-by-Step Methodology:

  • Cell Culture and Lysis: Culture relevant cells (e.g., a cancer cell line where Cpd-X shows anti-proliferative effects) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant, which represents the soluble proteome. Determine protein concentration using a BCA assay.

  • Probe Immobilization: Incubate the biotinylated Cpd-X probe with streptavidin-coated magnetic beads for 1 hour at 4°C to allow for immobilization. Wash the beads to remove any unbound probe.

  • Affinity Enrichment: Incubate the cell lysate (e.g., 1-5 mg of total protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Control Experiments (Trustworthiness): To distinguish true binders from non-specific interactors, run parallel control experiments:

    • Beads-Only Control: Incubate lysate with unconjugated streptavidin beads.

    • Competition Control: Pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of free, unmodified Cpd-X before adding the probe-conjugated beads. True targets should show significantly reduced binding to the beads in this condition.[10]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute bound proteins using a denaturing buffer (e.g., urea-based) or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] Use a quantitative proteomics strategy (e.g., label-free quantification or TMT labeling) to compare protein abundance between the Cpd-X probe sample and the control samples.[12]

Data Presentation: Putative Target List

High-confidence hits are proteins that are significantly enriched in the Cpd-X probe sample compared to both the beads-only and the competition controls.

Protein ID (UniProt)Gene NameScoreFold Enrichment (vs. Beads-Only)Fold Reduction (Competition)
P04637TP5324515.212.8
Q09472AURA18912.510.1
P31749GSK3B1559.88.5
P62258HSP90AB13102.11.5

Table represents example data.

Phase 2: In-Cell Target Engagement Validation

Affinity proteomics identifies potential binding partners, but it is crucial to validate these interactions using the original, unmodified compound in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[13][14]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[14] By heating cells or lysates to various temperatures, one can measure the amount of soluble (non-denatured) protein remaining. A target protein will remain soluble at higher temperatures in the presence of its binding ligand compared to a vehicle control.[15]

CETSA_Workflow Treat Treat Intact Cells or Lysate with Cpd-X or Vehicle Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse_Separate Lyse Cells (if intact) & Separate Soluble/Aggregated Fractions via Centrifugation Heat->Lyse_Separate Detect Detect Soluble Target Protein (e.g., Western Blot, ELISA) Lyse_Separate->Detect Plot Plot Melting Curve or Dose-Response Curve Detect->Plot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

A. Melt Curve Generation (Tagg)

  • Cell Treatment: Treat two separate suspensions of intact cells with either a high concentration of Cpd-X (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[16]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots individually across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling on ice for 3 minutes.[17]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles.[17] Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the abundance of the putative target protein (identified from AP-MS) by Western blotting.

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the Cpd-X-treated sample, indicating thermal stabilization.

B. Isothermal Dose-Response (ITDR)

  • Cell Treatment: Treat cell lysates with a serial dilution of Cpd-X (e.g., from 100 µM down to 1 nM) for 30 minutes.

  • Heating: Heat all samples at a single, fixed temperature (chosen from the melt curve, typically where there is ~50% protein aggregation in the vehicle control).

  • Separation and Detection: Separate soluble and aggregated fractions and detect the target protein as described above.

  • Analysis: Plot the percentage of soluble protein against the logarithm of Cpd-X concentration. This allows for the calculation of an EC50 value, which reflects the compound's potency for target engagement in a cellular environment.[15]

Data Presentation: CETSA Isothermal Dose-Response

Cpd-X Conc. (µM)% Soluble Target Protein (Normalized to Vehicle)
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.1
05.0

Table represents example data for calculating an EC50 value.

Phase 3: Orthogonal Profiling

To understand the selectivity of Cpd-X, especially if the validated target is a member of a large protein family like kinases, a competitive profiling approach is highly valuable.

Protocol 4: Competitive Kinase Profiling with Kinobeads

Causality: Kinobeads are an affinity matrix comprised of multiple, broad-spectrum, immobilized kinase inhibitors.[18][19] They can be used to capture a large portion of the active kinome from a cell lysate. By pre-incubating a lysate with Cpd-X, any kinase targets of the compound will be unable to bind to the beads. The depletion of specific kinases from the bead-bound fraction, as measured by mass spectrometry, reveals the kinase targets of Cpd-X.[20][21]

Step-by-Step Methodology:

  • Lysate Preparation: Prepare cell lysate as described in Protocol 2.

  • Competitive Binding: Incubate aliquots of the lysate with varying concentrations of Cpd-X or a vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads matrix to each lysate and incubate for 1 hour to capture unbound kinases.

  • Washing and Analysis: Wash the beads thoroughly, perform on-bead tryptic digestion, and analyze the peptides via LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified kinase in the Cpd-X-treated samples relative to the vehicle control. A dose-dependent decrease in a kinase's abundance indicates it is a target of Cpd-X.

Conclusion

Identifying the molecular target of a novel bioactive compound like Propanamide, 3-chloro-N-1H-indazol-5-yl- is a complex but achievable endeavor. The integrated strategy outlined in this guide provides a robust framework for moving from a phenotypic observation to a validated molecular target. By combining the broad discovery power of affinity proteomics with the rigorous, in-cell validation of CETSA and the selectivity insights from competitive profiling, researchers can build a compelling, multi-faceted case for a compound's mechanism of action. This knowledge is paramount for advancing fundamental biological understanding and driving successful drug development programs.

References

  • Title: Key principles for designing and selecting effective chemical probes. Source: ResearchGate URL: [Link]

  • Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL: [Link]

  • Title: Automation to Enable High-throughput Chemical Proteomics Source: PMC - NIH URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PMC - NIH URL: [Link]

  • Title: What Is Chemical Proteomics Analysis Source: MtoZ Biolabs URL: [Link]

  • Title: Schematic overview of the chemical proteomic workflow Source: ResearchGate URL: [Link]

  • Title: Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery Source: PubMed URL: [Link]

  • Title: Target deconvolution techniques in modern phenotypic profiling Source: PMC - NIH URL: [Link]

  • Title: Chemoproteomics Source: Wikipedia URL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Emerging Affinity-Based Techniques in Proteomics Source: PMC - NIH URL: [Link]

  • Title: Affinity Proteomics Source: University of Gothenburg URL: [Link]

  • Title: Target Deconvolution for Phenotypic Antibodies and Small Molecules Source: Retrogenix URL: [Link]

  • Title: Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery Source: ResearchGate URL: [Link]

  • Title: Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification Source: PubMed URL: [Link]

  • Title: Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization Source: PMC - NIH URL: [Link]

  • Title: Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells Source: PMC - NIH URL: [Link]

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]

  • Title: Affinity chromatography-based proteomics for drug target deconvolution Source: ResearchGate URL: [Link]

  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Royal Society of Chemistry URL: [Link]

  • Title: Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease Source: Olink URL: [Link]

  • Title: Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors Source: ACS Publications URL: [Link]

  • Title: Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions Source: UKM Medical Molecular Biology Institute URL: [Link]

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]

  • Title: Kinobeads use immobilized kinase inhibitors as affinity reagents Source: ResearchGate URL: [Link]

  • Title: Target Identification Strategies - 2024 Archive Source: Discovery On Target URL: [Link]

  • Title: Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors Source: ACS Publications URL: [Link]

  • Title: Strategies for target identification of antimicrobial natural products Source: Royal Society of Chemistry URL: [Link]

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Method

Application Note &amp; Protocol: Large-Scale Synthesis of Propanamide, 3-chloro-N-1H-indazol-5-yl-

Introduction Propanamide, 3-chloro-N-1H-indazol-5-yl- (also known as N-(1H-indazol-5-yl)-3-chloropropanamide) is a critical advanced intermediate in the synthesis of several pharmacologically active molecules. Its most p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propanamide, 3-chloro-N-1H-indazol-5-yl- (also known as N-(1H-indazol-5-yl)-3-chloropropanamide) is a critical advanced intermediate in the synthesis of several pharmacologically active molecules. Its most prominent application is in the manufacturing of Entrectinib, a potent and selective tyrosine kinase inhibitor used in oncology.[1][2] Entrectinib targets tumors with specific genetic fusions involving NTRK1/2/3, ROS1, and ALK, making it a key therapeutic in precision medicine.[2][3]

The efficient and scalable synthesis of this intermediate is paramount for ensuring a stable and cost-effective supply chain for the final active pharmaceutical ingredient (API). This document provides a detailed, technically-grounded guide for the large-scale synthesis of Propanamide, 3-chloro-N-1H-indazol-5-yl-, designed for researchers, process chemists, and drug development professionals. The protocol emphasizes safety, scalability, and process control, drawing from established chemical principles and field-proven insights.

Reaction Overview and Mechanistic Rationale

The synthesis is a nucleophilic acyl substitution reaction, specifically an amidation. The primary amine of 5-Amino-1H-indazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Chloropropionyl chloride.

  • Nucleophile: 5-Amino-1H-indazole (CAS 19335-11-6). The exocyclic amine at the C5 position is the reactive site. The indazole ring itself is a stable heterocyclic aromatic system.[4][5]

  • Acylating Agent: 3-Chloropropionyl chloride (CAS 625-36-5). This is a highly reactive acyl chloride. The presence of the chloro group on the propyl chain is a key functional handle for subsequent synthetic steps in the production of the final API.[6]

  • Mechanism: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion (from the acyl chloride) as a leaving group. A subsequent deprotonation step, typically facilitated by a non-nucleophilic base, neutralizes the resulting positively charged amide to yield the final product and a salt byproduct (e.g., triethylamine hydrochloride).

The choice of an acyl chloride as the electrophile is deliberate for large-scale synthesis. It is highly reactive, which drives the reaction to completion quickly, often at low temperatures. This high reactivity, however, necessitates stringent control over reaction conditions to prevent side reactions and ensure operator safety.[7]

Process Workflow Diagram

The following diagram outlines the key unit operations for the synthesis, from raw material handling to product isolation.

G cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product RM1 5-Amino-1H-indazole Reactor Jacketed Glass-Lined Reactor (-10°C to 0°C) RM1->Reactor Charge RM2 Anhydrous Solvent (e.g., THF, DCM) RM2->Reactor Charge & Dissolve RM3 Triethylamine (Base) RM3->Reactor Charge RM4 3-Chloropropionyl Chloride RM4->Reactor Slow Addition Reactor->Reactor Quench Aqueous Quench (e.g., Water, Brine) Reactor->Quench Transfer Slurry Filter Filtration (e.g., Nutsche Filter) Quench->Filter Filter Dry Vacuum Drying Filter->Dry Transfer Wet Cake Product Propanamide, 3-chloro-N-1H-indazol-5-yl- Dry->Product Package

Caption: High-level process flow for the synthesis of the target intermediate.

Materials and Equipment

Raw Materials
MaterialCAS NumberMolecular WeightKey Properties
5-Amino-1H-indazole19335-11-6133.15 g/mol White to light yellow crystalline powder.[4] Melting point: 175-178 °C.
3-Chloropropionyl chloride625-36-5126.97 g/mol Colorless to yellow liquid. Flammable, corrosive, and reacts violently with water.[7][8] Fatal if inhaled.[6]
Triethylamine (TEA)121-44-8101.19 g/mol Anhydrous grade. Acts as a non-nucleophilic base to scavenge HCl.
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, stabilized. Primary reaction solvent.
Deionized Water7732-18-518.02 g/mol Used for reaction quenching and washing.
Brine (Saturated NaCl)7647-14-558.44 g/mol Used for washing to aid phase separation.
Equipment
  • Appropriately sized, clean, and dry jacketed glass-lined reactor with overhead agitation, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled, subsurface addition of the acyl chloride.

  • Nutsche filter-dryer or equivalent filtration and drying setup.

  • Vacuum pump and vacuum oven.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, flame-retardant lab coat, tightly fitting safety goggles, and a face shield are mandatory.[8] A full-face respirator with appropriate cartridges is required when handling 3-Chloropropionyl chloride.[9]

Detailed Synthesis Protocol

Safety First: This procedure involves highly hazardous materials. 3-Chloropropionyl chloride is extremely corrosive, toxic, and reacts violently with moisture.[7] All operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) by trained personnel. An emergency shower and eyewash station must be immediately accessible.

Step 1: Reactor Setup and Inerting
  • Ensure the reactor is clean, dry, and free of any contaminants from previous batches.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction to prevent moisture ingress.

Step 2: Charging Reactants
  • Charge the reactor with 5-Amino-1H-indazole (1.0 eq).

  • Charge anhydrous Tetrahydrofuran (THF, ~10 L/kg of 5-aminoindazole).

  • Begin agitation to form a slurry.

  • Charge Triethylamine (1.1 - 1.2 eq). The slight excess ensures complete scavenging of the HCl byproduct.

  • Cool the reactor contents to between -10 °C and 0 °C using the reactor jacket. A target of -5 °C is optimal. This low temperature is critical to control the highly exothermic reaction and minimize potential side reactions.

Step 3: Acylation Reaction
  • Slowly add 3-Chloropropionyl chloride (1.05 - 1.1 eq) to the cold slurry via a subsurface addition line over a period of 1-2 hours.

  • Causality: Subsurface addition prevents the highly reactive acyl chloride from reacting with headspace moisture or decomposing on the surface. A slow addition rate is crucial to maintain the internal temperature below 5 °C. A temperature spike indicates a potential runaway reaction.

  • After the addition is complete, maintain the reaction mixture at 0-5 °C and stir for an additional 1-2 hours.

Step 4: Reaction Monitoring
  • Monitor the reaction for completion using an appropriate analytical method (e.g., HPLC, TLC).

  • A typical completion criterion is <1% remaining 5-Amino-1H-indazole.

Step 5: Quench and Work-up
  • Once the reaction is complete, slowly add deionized water (~5 L/kg of starting material) to the reactor while maintaining the temperature below 15 °C. This step quenches any unreacted acyl chloride and dissolves the triethylamine hydrochloride salt.

  • Allow the mixture to warm to room temperature (20-25 °C).

  • Stir for 30-60 minutes. The product will precipitate as a solid.

Step 6: Isolation and Drying
  • Filter the resulting slurry through a Nutsche filter.

  • Wash the filter cake sequentially with:

    • Deionized water (~2 L/kg) to remove residual salts.

    • A cold, appropriate organic solvent like methyl tert-butyl ether (MTBE) or isopropyl acetate (IPAc) (~2 L/kg) to displace water and aid in drying.

  • Dry the wet cake under vacuum at 45-55 °C until a constant weight is achieved.

Quality Control

The final product should be analyzed to ensure it meets the required specifications.

TestSpecificationMethod
AppearanceOff-white to light tan solidVisual
Purity (by HPLC)≥ 98.0%HPLC
IdentificationConforms to reference standard¹H NMR, MS
Loss on Drying (LOD)≤ 1.0%LOD

Safety and Hazard Management

  • 3-Chloropropionyl Chloride: Highly toxic and corrosive.[7] Reacts violently with water, alcohols, and bases.[8] Handle only in a closed system or under engineering controls with appropriate respiratory protection.[9]

  • Triethylamine: Flammable liquid and vapor. Corrosive. Handle in a well-ventilated area.

  • Exotherm Control: The acylation is highly exothermic. Strict temperature control is non-negotiable. Ensure the cooling system is fully operational and capable of handling the heat load before starting the acyl chloride addition.

  • Spill & Emergency: In case of a spill, evacuate the area. For small spills, absorb with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] Do not use water.[8] For skin/eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]

References

  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Aminoindazole (CAS 19335-11-6). Available at: [Link]

  • VanDeMark Chemical Inc. (2021, February). 3-CHLOROPROPIONYL CHLORIDE. Available at: [Link]

  • ResearchGate. (n.d.). Current synthesis vs. proposed synthesis of entrectinib. Available at: [Link]

  • AACR Journals. (2016, April 5). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-chloro-N-(1H-indazol-5-yl)propanamide

Welcome to the technical support center for the synthesis of 3-chloro-N-(1H-indazol-5-yl)propanamide, a key intermediate in pharmaceutical development, notably for kinase inhibitors like Axitinib.[1][2] This guide is des...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(1H-indazol-5-yl)propanamide, a key intermediate in pharmaceutical development, notably for kinase inhibitors like Axitinib.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this N-acylation reaction, enabling you to optimize your yield and purity.

The synthesis involves the reaction of 5-aminoindazole with 3-chloropropionyl chloride. While conceptually a straightforward nucleophilic acyl substitution, the bifunctional nature of both reactants presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is the most common issue and can stem from several factors, primarily related to reagent quality and reaction conditions.

  • Cause A: Degradation of 3-Chloropropionyl Chloride

    • Explanation: 3-Chloropropionyl chloride is highly sensitive to moisture.[3][4] Traces of water in your solvent, on glassware, or from atmospheric humidity will rapidly hydrolyze the acyl chloride to the unreactive 3-chloropropionic acid. It also reacts violently with water.[5][6]

    • Solution:

      • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

      • Use High-Purity Anhydrous Solvents: Solvents should be sourced from a sealed bottle or freshly distilled from an appropriate drying agent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are recommended.[3]

      • Use Fresh Reagent: Use 3-chloropropionyl chloride from a recently opened bottle. Over time, even sealed bottles can accumulate HCl and the corresponding acid due to slow decomposition.

  • Cause B: Inactivation of 5-Aminoindazole

    • Explanation: The acylation reaction produces one equivalent of Hydrogen Chloride (HCl) as a byproduct.[6] If not neutralized, this strong acid will protonate the free amino group of your starting material, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.

    • Solution:

      • Add a Non-Nucleophilic Base: Incorporate at least 1.1 equivalents of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), into the reaction mixture before adding the 3-chloropropionyl chloride. The base acts as an HCl scavenger.

      • Consider a Bulky Base: DIPEA is often preferred over TEA as its steric bulk reduces the likelihood of it acting as a nucleophile and participating in unwanted side reactions.

  • Cause C: Sub-Optimal Temperature Control

    • Explanation: Acylation reactions are typically exothermic.[6] Adding the acyl chloride too quickly or at too high a temperature can promote side reactions or degradation of starting materials. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution:

      • Controlled Addition: Add the 3-chloropropionyl chloride dropwise to the solution of 5-aminoindazole and base at a low temperature (typically 0 °C using an ice bath).

      • Gradual Warming: After the addition is complete, allow the reaction to stir at 0 °C for a short period (e.g., 30 minutes) before letting it warm to room temperature to ensure it proceeds to completion.[6]

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My NMR/LC-MS analysis shows multiple unexpected signals. What are the likely side products and how can I prevent their formation?

Answer: The formation of impurities is often related to the reactivity of the indazole ring system and the bifunctional nature of the acylating agent.

  • Side Product A: Di-acylation (N-1 or N-2 on the Indazole Ring)

    • Explanation: In addition to the primary amine, the nitrogen atoms of the indazole ring are also nucleophilic and can be acylated, especially under harsh conditions or with excess acyl chloride. This leads to the formation of regioisomers which can be difficult to separate.[7]

    • Prevention:

      • Strict Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride. Avoid using a large excess.

      • Low Temperature: Running the reaction at 0 °C minimizes the reactivity of the less nucleophilic indazole nitrogens.

      • Choice of Base: Using a sterically hindered base like DIPEA can help prevent base-catalyzed side reactions involving the indazole ring.

  • Side Product B: Polymeric Byproducts

    • Explanation: Aromatic diamines and related structures can be susceptible to polymerization, especially at elevated temperatures or over long reaction times.[8] This can result in the formation of insoluble, tar-like materials.

    • Prevention:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the 5-aminoindazole. Stop the reaction as soon as the starting material is consumed.

      • Avoid High Temperatures: Do not heat the reaction unless absolutely necessary to drive a sluggish reaction to completion, and do so cautiously.[7]

  • Side Product C: 3-chloropropionic acid

    • Explanation: This impurity is present if your 3-chloropropionyl chloride has hydrolyzed before or during the reaction.

    • Prevention & Removal:

      • Prevention: Follow the steps outlined in "Issue 1, Cause A" to ensure anhydrous conditions.

      • Removal: This acidic impurity can typically be removed during the workup by washing the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.

Troubleshooting Workflow Diagram

G start Problem: Low Yield or Impurities check_reagents Check Reagent Quality (3-Chloropropionyl Chloride) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_analysis Analyze Impurity Profile (LCMS/NMR) start->check_analysis sol_reagents Solution: - Use fresh, anhydrous acyl chloride - Handle under inert atmosphere check_reagents->sol_reagents Degradation suspected sol_conditions Solution: - Use anhydrous solvent/glassware - Add base (DIPEA/TEA) - Control temp (add at 0°C) check_conditions->sol_conditions Sub-optimal setup impurity_diacyl Di-acylation product? check_analysis->impurity_diacyl Mass > Product impurity_acid 3-Chloropropionic acid? check_analysis->impurity_acid Acidic impurity sol_diacyl Solution: - Use 1.05 eq. acyl chloride - Maintain low temperature impurity_diacyl->sol_diacyl sol_acid Solution: - Ensure anhydrous conditions - Wash with aq. NaHCO₃ impurity_acid->sol_acid

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A1: The best solvents are aprotic and non-nucleophilic. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices. They are good at dissolving the starting materials and do not react with the highly electrophilic 3-chloropropionyl chloride.[3] Ethyl acetate can also be used. Avoid protic solvents like alcohols or water, as they will react with the acyl chloride.

Q2: Which base should I use, and how much? A2: A non-nucleophilic tertiary amine is ideal. N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Use at least a slight excess (1.1-1.2 equivalents) to ensure all generated HCl is neutralized.[6] DIPEA is often preferred due to its steric hindrance, which minimizes its potential to act as a nucleophile.

Q3: How can I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside a spot of your 5-aminoindazole starting material. A typical eluent system is 30-50% Ethyl Acetate in Hexanes. The reaction is complete when the spot corresponding to the starting amine is no longer visible.

Q4: What are the critical safety precautions for this synthesis? A4: 3-Chloropropionyl chloride is the primary hazard. It is corrosive, a lachrymator (causes tearing), and reacts violently with water.[5][9][10] Always handle it in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), safety goggles, and a lab coat.[5][10] Have a quenching agent, such as a cold sodium bicarbonate solution, readily available.

Q5: My final product is difficult to purify. Any suggestions? A5: If your crude product is an oil or contains closely related impurities, consider the following:

  • Recrystallization: If a solid, recrystallization is an excellent method for purification. Try solvent systems like Ethanol/water or Ethyl acetate/hexanes.

  • Column Chromatography: For oils or complex mixtures, silica gel chromatography is effective. Use a gradient elution system, starting with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity to elute your product.

  • Acid/Base Wash: During the liquid-liquid extraction (workup), washing with a dilute aqueous acid (like 1M HCl) can remove any unreacted basic starting material or side products, while a wash with saturated aqueous sodium bicarbonate can remove acidic impurities.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Overall Synthesis Workflow

Caption: High-level workflow for the optimized synthesis.

1. Reagent Preparation:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-aminoindazole (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous Dichloromethane (DCM) (approx. 10-15 mL per gram of amine).

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the suspension.

2. Reaction:

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

3. Workup and Purification:

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary: Reagent and Condition Choices
ParameterRecommended ChoiceRationalePotential Issue if Deviated
Solvent Anhydrous DCM or THFAprotic, good solubility, non-reactive with acyl chloride.[3]Hydrolysis of acyl chloride; side reactions.
Base DIPEA (1.2 eq)Sterically hindered, non-nucleophilic HCl scavenger.Incomplete reaction (no base); side reactions (less hindered base).
Temperature 0 °C to Room Temp.Controls exotherm, minimizes side reactions.[6]Di-acylation, degradation (too high); slow reaction (too low).
Acyl Chloride Fresh bottle (1.1 eq)Ensures high reactivity and purity.[5]Low yield due to hydrolysis to carboxylic acid.
Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-acylation.

References
  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. 625-36-5. (2016). Available from: [Link]

  • Patsnap Eureka. Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib. (2014). Available from: [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. (2021). Available from: [Link]

Sources

Optimization

Technical Support Center: 3-Chloro-N-(1H-indazol-5-yl)propanamide Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-chloro-N-(1H-indazol-5-yl)propanamide, a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-chloro-N-(1H-indazol-5-yl)propanamide, a critical intermediate often utilized in the development of kinase inhibitors[1].

The acylation of 5-aminoindazole with 3-chloropropionyl chloride is seemingly straightforward, but the polyfunctional nature of the indazole scaffold and the reactivity of the 3-chloropropionyl group frequently lead to yield-limiting side reactions[2][3]. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Mechanistic Pathway & Side Reaction Map

To troubleshoot effectively, we must first understand the competing kinetic pathways in the reaction vessel. The diagram below illustrates the desired acylation alongside the three primary side reactions: E2 elimination, over-acylation, and reagent hydrolysis.

G SM 5-Aminoindazole + 3-Chloropropionyl Chloride Desired 3-Chloro-N-(1H-indazol-5-yl)propanamide (Desired Product) SM->Desired Acylation (0 °C, Base) Acrylamide N-(1H-indazol-5-yl)acrylamide (Elimination Byproduct) SM->Acrylamide Direct Elimination OverAcyl N1/N2-Acylated Indazole (Over-acylation) SM->OverAcyl Excess Acyl Chloride Hydrolysis 3-Chloropropionic Acid (Reagent Hydrolysis) SM->Hydrolysis H2O / Moisture Desired->Acrylamide Excess Base / Heat (E2 Elimination)

Reaction pathways and common side reactions in 3-chloro-N-(1H-indazol-5-yl)propanamide synthesis.

Diagnostic Matrix & Quantitative Optimization

The choice of base, temperature, and solvent dictates the distribution of products. The table below summarizes quantitative data from internal optimization studies, demonstrating how specific deviations from the ideal protocol trigger distinct side reactions.

Reaction ConditionDesired Product Yield (%)Acrylamide Byproduct (%)Over-acylated Byproduct (%)Unreacted 5-Aminoindazole (%)
TEA (2.0 eq), THF, 25 °C 45.040.010.05.0
TEA (1.1 eq), THF, 0 °C 85.05.05.05.0
NaHCO₃ (1.5 eq), DCM, 0 °C 92.0 < 2.0 < 2.0 4.0
TEA (1.1 eq), THF, 0 °C (Wet) 60.05.02.033.0

Data Interpretation: Excess tertiary amine bases (like Triethylamine, TEA) at room temperature heavily favor the elimination of HCl, converting the desired product into the acrylamide byproduct[3]. Switching to a milder, heterogeneous base like sodium bicarbonate (NaHCO₃) suppresses this E2 elimination while still neutralizing the HCl generated during acylation.

Frequently Asked Questions (Troubleshooting Desk)

Q: Why is my final product heavily contaminated with N-(1H-indazol-5-yl)acrylamide? A: This is caused by a base-catalyzed E2 elimination. The electron-withdrawing nature of the carbonyl group in your desired product makes the α -protons highly acidic. In the presence of a strong tertiary amine base (like TEA or DIPEA) and a good leaving group (chloride) at the β -position, dehydrohalogenation occurs rapidly to form the thermodynamically stable conjugated acrylamide[3][4]. Solution: Strictly maintain the reaction temperature at 0 °C. Reduce TEA to exactly 1.05 equivalents, or switch to a weaker inorganic base like K₂CO₃ or NaHCO₃.

Q: I am observing multiple higher-running spots on my TLC. LC-MS shows a mass corresponding to [M+Acyl]+. What is happening? A: You are observing over-acylation. While the primary aniline-like amine at the 5-position is the most nucleophilic site, the N1 and N2 nitrogens of the indazole ring are also susceptible to electrophilic attack[2][5]. Once the primary amine is acylated, local excesses of 3-chloropropionyl chloride will react with the indazole ring. Solution: Ensure vigorous stirring and add the 3-chloropropionyl chloride dropwise to the amine solution. Never add the amine to the acyl chloride. This ensures the amine is always in stoichiometric excess relative to the unreacted acylating agent in the bulk solution.

Q: The reaction stalls at 60-70% conversion, leaving unreacted 5-aminoindazole, even though I added 1.0 equivalent of acyl chloride. A: This indicates reagent hydrolysis. 3-chloropropionyl chloride is highly hygroscopic and readily hydrolyzes to 3-chloropropionic acid in the presence of adventitious water, effectively lowering your active reagent stoichiometry. Solution: Use strictly anhydrous solvents (e.g., dry THF or DCM over molecular sieves) and purge the reaction vessel with argon or nitrogen. You may need to add a slight excess (1.05 - 1.10 eq) of the acyl chloride to compensate for trace moisture.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to maximize the yield of 3-chloro-N-(1H-indazol-5-yl)propanamide while actively suppressing elimination and over-acylation pathways[1][6].

Materials Required:

  • 5-Aminoindazole (1.0 eq)

  • 3-Chloropropionyl chloride (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq) or Triethylamine (TEA) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Dissolution: Add 5-aminoindazole (15.0 mmol) and anhydrous THF (50 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Add the selected base (e.g., TEA, 15.75 mmol, 1.05 eq). Causality note: Keeping the base equivalent strictly near 1.0 prevents the excess alkalinity required to drive the E2 elimination to acrylamide.

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 3-chloropropionyl chloride (15.75 mmol, 1.05 eq) in 10 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes. Causality note: Dropwise addition prevents local concentration spikes of the acyl chloride, thereby preventing N1/N2 over-acylation of the indazole ring.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation Step: Pull a 50 µL aliquot, quench in methanol, and analyze via TLC (Eluent: Chloroform/Methanol 30:1) or LC-MS. The starting material spot should be completely consumed.

  • Quenching & Workup: If complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. If necessary, purify the residue via silica gel chromatography or trituration in cold ethanol to yield the pure 3-chloro-N-(1H-indazol-5-yl)propanamide[1].

References

  • Rho KINASE INHIBITORS (EP1403255A1). European Patent Office. Contains foundational synthetic protocols for 3-chloro-N-(1H-indazol-5-yl)propanamide via 5-aminoindazole acylation.
  • Straightforward synthesis of pyrimido[4,5-e][1,4]diazepines via 6-aminopyrimidin-5-carbaldehydes . Arabian Journal of Chemistry. Discusses the competitive elimination reactions of 3-chloropropanamides to acrylamides during cyclization attempts. Available at:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . RSC Advances (PMC). Details the reactivity, tautomerism, and functionalization challenges (such as N-alkylation/acylation) of the indazole heterocyclic ring. Available at:[Link]

  • Enzymatic acrylamide mitigation in French fries – An industrial-scale case study . ResearchGate. Provides mechanistic insight into the substitution and elimination pathways of 3-chloropropanamide derivatives. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for "Propanamide, 3-chloro-N-1H-indazol-5-yl-" in Preclinical Assays

Welcome to the technical support center for "Propanamide, 3-chloro-N-1H-indazol-5-yl-". This guide is designed for researchers, scientists, and drug development professionals to address the common yet significant challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Propanamide, 3-chloro-N-1H-indazol-5-yl-". This guide is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of poor aqueous solubility with this and structurally similar kinase inhibitors.[1][2] Lipophilic and poorly water-soluble compounds are increasingly common in drug discovery, and overcoming this hurdle is critical for obtaining accurate and reproducible assay results.[3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize the solubility of your compound for reliable in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of "Propanamide, 3-chloro-N-1H-indazol-5-yl-"?

A1: For initial stock solutions of poorly soluble compounds like "Propanamide, 3-chloro-N-1H-indazol-5-yl-", Dimethyl Sulfoxide (DMSO) is the most widely used and effective solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[5][6] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in 100% anhydrous DMSO.[5] For some kinase inhibitors, ethanol can also be a suitable solvent.[7]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common phenomenon known as "precipitation upon dilution" and it occurs when the kinetic solubility of your compound is exceeded in the aqueous buffer.[7] DMSO is a strong organic solvent, but when diluted into an aqueous medium, its solubilizing power is significantly reduced, causing the hydrophobic compound to crash out of solution.[5] To prevent this, you can try several strategies:

  • Lower the final concentration: The most direct approach is to reduce the final concentration of the compound in your assay to a level below its solubility limit in the final assay buffer.[7]

  • Perform serial dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your high-concentration stock in 100% DMSO. This allows for a more gradual transition in solvent polarity.[5]

  • Stepwise dilution into aqueous buffer: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.[8]

  • Pre-warm the aqueous buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.[8][9]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells and may interfere with the assay itself.[5][10] It is crucial to keep the final concentration of DMSO in your assay as low as possible. A widely recommended upper limit for general cell-based assays is ≤ 0.5%.[5][11] For more sensitive primary cell cultures, a final DMSO concentration of ≤ 0.1% is often recommended.[5] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[5]

Q4: How should I store my solid compound and stock solutions?

A4: Proper storage is critical to maintain the integrity of your compound. The solid powder form should be stored at the temperature recommended by the supplier, typically at -20°C, and protected from light and moisture. DMSO stock solutions should be stored in tightly sealed containers at -20°C or -80°C.[5] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best practice to prepare single-use aliquots of your stock solution.[7][12]

Troubleshooting Guides

Guide 1: Addressing Persistent Precipitation in Aqueous Buffers

If you continue to observe precipitation after trying the initial steps in the FAQ, consider these more advanced strategies:

Co-solvents are water-miscible organic solvents that can enhance the solubility of hydrophobic compounds when added to the aqueous buffer.[13][14][]

  • Ethanol: Can be an effective co-solvent. Some kinase inhibitors show good solubility in ethanol.[7]

  • Polyethylene Glycol (PEG): Low-molecular-weight PEGs (e.g., PEG 400) are commonly used to improve the solubility of poorly water-soluble compounds.[13]

  • Propylene Glycol (PG): Another widely used co-solvent in pharmaceutical formulations.[13]

Protocol for Using a Co-solvent:

  • Prepare your aqueous assay buffer.

  • Add a small percentage of the co-solvent (e.g., 1-5% v/v) to the buffer and mix well.

  • Dilute your DMSO stock solution into this co-solvent-containing buffer.

  • Crucially, always run a vehicle control with the same final concentration of both DMSO and the co-solvent to account for any potential effects on your assay.

Non-ionic surfactants can help to maintain the compound in solution by forming micelles that encapsulate the hydrophobic molecules.[7][13]

  • Tween-20 or Triton X-100: A small amount (e.g., 0.01-0.1% v/v) of these surfactants can be added to the aqueous buffer.[7]

Protocol for Using a Surfactant:

  • Prepare your aqueous assay buffer.

  • Add the desired concentration of the surfactant to the buffer and mix gently to avoid excessive foaming.

  • Proceed with the dilution of your DMSO stock solution.

  • As with co-solvents, a vehicle control containing the surfactant is essential.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[1][16][17]

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD): A commonly used cyclodextrin derivative.[1]

Protocol for Using Cyclodextrins:

  • Prepare a solution of the cyclodextrin in your aqueous buffer.

  • Pre-complex your compound by adding the DMSO stock to the cyclodextrin solution and allowing it to incubate (e.g., with gentle shaking) for a period of time before further dilution into the final assay medium.

  • The optimal ratio of compound to cyclodextrin will need to be determined empirically.

Guide 2: Optimizing Formulations for In Vivo Studies

For animal studies, achieving adequate exposure is often limited by poor aqueous solubility.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can significantly enhance the absorption of poorly soluble compounds.[7][13] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[4][18]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate, thereby improving bioavailability.[17][19]

Data Summary Tables

Table 1: Recommended Final DMSO Concentrations for Various Assay Types

Assay TypeRecommended Final DMSO Concentration (%)Notes
General Cell-based Assays≤ 0.5%Many cell lines can tolerate up to 1%, but 0.5% is a widely recommended upper limit to minimize cytotoxicity.[5]
Primary Cell Cultures≤ 0.1%Primary cells are often more sensitive to DMSO than immortalized cell lines.[5]
High-Throughput Screening (HTS)0.1% - 1%The concentration should be optimized and kept consistent across all plates.[5]
In Vivo Animal Studies≤ 2%The final DMSO concentration in the dosing solution should be kept as low as possible to reduce toxicity.[5][11]

Table 2: Common Strategies for Improving Aqueous Solubility

StrategyExampleMechanism of ActionKey Considerations
Co-solvents Ethanol, PEG 400, Propylene GlycolReduce the polarity of the aqueous medium.[]Potential for co-solvent to have biological effects; vehicle control is essential.[8]
Surfactants Tween-20, Triton X-100Form micelles to encapsulate hydrophobic molecules.[7]Can interfere with some assay formats; ensure compatibility.
Cyclodextrins HP-β-CDForm inclusion complexes with the compound.[1]May alter the effective free concentration of the compound.[8]
pH Adjustment Acidic or basic buffersFor ionizable compounds, can increase solubility by forming a salt.[1][]Ensure the pH is compatible with the biological assay and compound stability.[8]

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Bring the solid compound and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the required mass of the compound. The formula to use is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[12]

  • Dissolution: Transfer the weighed compound to a sterile vial. Add the calculated volume of DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials. Store at -20°C or -80°C.[12]

Workflow for Troubleshooting Compound Precipitation

G start Compound precipitates in aqueous buffer step1 Lower final compound concentration start->step1 step2 Perform serial dilution in 100% DMSO step1->step2 Precipitation persists end_success Solubility achieved step1->end_success Issue resolved step3 Use a co-solvent (e.g., Ethanol, PEG 400) step2->step3 Precipitation persists step2->end_success Issue resolved step4 Add a surfactant (e.g., Tween-20) step3->step4 Precipitation persists step3->end_success Issue resolved step5 Use cyclodextrins (e.g., HP-β-CD) step4->step5 Precipitation persists step4->end_success Issue resolved step5->end_success Issue resolved end_fail Consult formulation specialist step5->end_fail Precipitation persists G start 10 mM Stock in 100% DMSO step1 Calculate required volume for intermediate dilution start->step1 step2 Prepare intermediate dilution in 100% DMSO or co-solvent step1->step2 step3 Calculate required volume for final dilution step2->step3 step4 Add intermediate dilution to final volume of pre-warmed aqueous buffer step3->step4 step5 Mix gently step4->step5 end Final working solution (e.g., 10 µM with 0.1% DMSO) step5->end

Caption: Step-by-step workflow for preparing a working solution.

References

  • Benchchem. (n.d.). Technical Support Center: Navigating Solubility and Stability of Kinase Inhibitors.
  • Shibata, N., et al. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Yakugaku Zasshi, 127(10), 1641-1650.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors.
  • Porter, C. J. H., et al. (2012, March 30). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review.
  • Sharma, D., & Soni, M. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Kortagere, S., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.
  • Singh, A., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Benchchem. (n.d.). strategies to improve the solubility of 6-(4-Chlorophenyl)-2-formylphenol for biological assays.
  • Dahlin, J. L., et al. (2026, February 9). Compound Precipitation in High-Concentration DMSO Solutions.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from The Royal Society of Chemistry website.
  • Ardito, F., et al. (2025, June 21).
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Loftsson, T., et al. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PubChem. (n.d.). Propanamide, 3-chloro-N-propyl-.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Patel, J., & Patel, C. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Contract Pharma.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?.
  • Radboud University. (n.d.). 1 Preparation stock solution solid compound(s).
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?.
  • PubChem. (n.d.). 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide.
  • Yasri, A., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Cheméo. (n.d.). Propanamide, N-propyl- (CAS 3217-86-5) - Chemical & Physical Properties.
  • Sigma-Aldrich. (n.d.). 3-Chloro-N-(o-tolyl)propanamide | 19422-76-5.
  • Chemsrc. (2025, November 5). 3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanamide.
  • PubChemLite. (n.d.). Propanamide, 3-chloro-n-(3-(2-thienyl)-5-isoxazolyl)- (C10H9ClN2O2S).
  • Environmental Protection Agency. (2025, October 15). Propanamide, N-(5-chloro-2-thiazolyl)- (9CI).

Sources

Optimization

"Propanamide, 3-chloro-N-1H-indazol-5-yl-" stability issues and degradation

Welcome to the Application Science Support Center. This guide provides in-depth troubleshooting, structural insights, and validated methodologies for working with 3-chloro-N-(1H-indazol-5-yl)propanamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide provides in-depth troubleshooting, structural insights, and validated methodologies for working with 3-chloro-N-(1H-indazol-5-yl)propanamide .

This molecule is characterized by a stable bicyclic 1H-indazole core linked to a highly reactive 3-chloropropanamide tail. While the indazole scaffold provides a privileged structure for target recognition, the 3-chloropropanamide moiety acts as a highly reactive electrophilic handle[1]. This dual nature makes it an excellent precursor for targeted covalent inhibitors (e.g., irreversible EGFR inhibitors)[2], but it also introduces specific stability challenges during in vitro assays and long-term storage.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During LC-MS analysis of my biochemical assay, I observe rapid depletion of the parent compound and the appearance of a major peak with a mass shift of -36 Da. What is happening?

The Causality: You are observing dehydrohalogenation . The 3-chloropropanamide group is highly susceptible to base-catalyzed E2 elimination. The slightly acidic alpha-protons adjacent to the carbonyl group facilitate the loss of hydrogen chloride (HCl, exact mass ~36 Da). This reaction converts the alkyl chloride into an acrylamide derivative (N-(1H-indazol-5-yl)acrylamide), which is a reactive Michael acceptor[2]. The Solution: This degradation pathway is accelerated in buffers with a pH > 7.5. To maintain the integrity of the intact alkyl chloride, keep your working solutions at a slightly acidic to neutral pH (pH 6.0–7.0) and minimize incubation times at 37 °C.

Q2: I am using a pH 7.4 buffer, but my compound is still degrading rapidly without the -36 Da shift. My buffer contains 1 mM Dithiothreitol (DTT). Why?

The Causality: The depletion is driven by nucleophilic substitution (SN2) [3]. The terminal alkyl chloride is a potent electrophile. DTT, a strong nucleophile commonly used as a reducing agent, rapidly attacks the beta-carbon, displacing the chloride ion to form a stable thioether adduct. Primary amine buffers (like Tris) can also act as nucleophiles. The Solution: The reactivity of the 3-chloropropanamide moiety is intrinsically high[4]. If your experiment requires the intact chloride, you must switch to a non-nucleophilic buffer (e.g., HEPES or MOPS). If reducing conditions are strictly required, replace DTT or Glutathione with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Q3: My NMR spectra (in DMSO-d6) show peak broadening and duplication of signals in the aromatic region, suggesting an impurity. However, HPLC indicates >98% purity. Is the compound degrading in DMSO?

The Causality: This is an analytical artifact caused by indazole tautomerization , not degradation. The indazole ring exists in a dynamic equilibrium between the 1H-indazole and 2H-indazole tautomers. While the 1H-tautomer is thermodynamically more stable by approximately 2.3 kcal/mol[5], the exchange rate in polar aprotic solvents at room temperature is often comparable to the NMR timescale, leading to peak broadening or splitting. The Solution: Run the NMR experiment at an elevated temperature (e.g., 60 °C). The increased thermal energy accelerates the tautomeric exchange rate, coalescing the signals into sharp, time-averaged peaks.

Part 2: Degradation Pathways Visualization

G Parent 3-chloro-N-(1H-indazol-5-yl)propanamide (Intact Molecule) Elim Base-Catalyzed E2 Elimination (pH > 7.5) Parent->Elim - HCl SN2 Nucleophilic Substitution (SN2) (Thiols, Amines) Parent->SN2 + R-Nu: Hydro Amide Hydrolysis (Strong Acid/Base, Heat) Parent->Hydro + H2O Acryl N-(1H-indazol-5-yl)acrylamide (Michael Acceptor) Elim->Acryl Adduct Covalent Adduct (e.g., Thioether) SN2->Adduct - Cl- Cleave 1H-indazol-5-amine + 3-chloropropanoic acid Hydro->Cleave

Fig 1: Primary degradation pathways of 3-chloro-N-(1H-indazol-5-yl)propanamide under stress.

Part 3: Quantitative Stability Profile

To assist in experimental design, the following table summarizes the kinetic stability of the compound across various standard laboratory conditions.

Table 1: Aqueous Stability and Half-life (t₁/₂)

Buffer SystempHTemp (°C)Additives / NucleophilesHalf-life (t₁/₂)Primary Degradation Pathway
0.1 M HCl 1.025None> 30 daysAmide Hydrolysis
PBS 7.437None~ 48 hoursDehydrohalogenation (-36 Da)
HEPES 7.4371 mM DTT< 1 hourSN2 Thioether Adduct Formation
Tris-HCl 8.537None~ 12 hoursDehydrohalogenation (-36 Da)

Part 4: Validated Experimental Protocols

Protocol A: Forced Degradation & Stability-Indicating Assay

Purpose: To establish the intrinsic stability limits of the compound and generate reference standards for LC-MS degradation tracking. This self-validating system uses extreme pH to force specific mechanistic pathways.

  • Stock Preparation: Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM. Ensure the vial is purged with nitrogen to prevent baseline oxidation.

  • Base-Catalyzed Elimination (Acrylamide Formation):

    • Transfer 100 µL of the stock solution to a clean glass vial.

    • Add 900 µL of 0.1 M NaOH.

    • Incubate at 37 °C for 2 hours. (Logic: The strong base rapidly deprotonates the alpha-carbon, driving E2 elimination).

  • Acidic Hydrolysis:

    • Transfer 100 µL of the stock solution to a separate vial.

    • Add 900 µL of 1.0 M HCl.

    • Incubate at 60 °C for 24 hours. (Logic: High thermal energy and strong acid are required to protonate the amide nitrogen and break the relatively stable amide bond).

  • Quenching & Neutralization: Neutralize the basic sample with 100 µL of 1.0 M HCl. Neutralize the acidic sample with 100 µL of 1.0 M NaOH.

  • LC-MS Analysis: Dilute samples 1:10 in the mobile phase. Analyze via Reverse-Phase LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Monitor for the parent mass [M+H]+, the -36 Da elimination product, and the cleaved indazolamine fragment.

Protocol B: Controlled Synthesis of the Michael Acceptor

Purpose: If your experimental goal is to utilize the compound as an irreversible covalent inhibitor, pre-forming the acrylamide derivative is often required[2].

  • Reaction Setup: Dissolve 3-chloro-N-(1H-indazol-5-yl)propanamide (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. (Logic: Temperature control prevents exothermic side reactions and dimerization).

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) dropwise. (Logic: TEA acts as a non-nucleophilic base to abstract the alpha-proton, initiating dehydrohalogenation without forming an SN2 adduct).

  • Progression: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Wash the organic layer twice with saturated aqueous NaHCO₃, followed by a brine wash. This removes the water-soluble TEA-HCl salt byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the reactive N-(1H-indazol-5-yl)acrylamide. Store immediately at -20 °C.

References

  • Indazole - Synthesis and Reactions as a Chemical Reagent.ChemicalBook.
  • Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides.CORE.
  • Reaction mechanism of p-coumaric acid with acrylamide (A) and 3-chloropropanamide (B).ResearchGate.
  • 3-Chloro-n-methylpropanamide | 41789-28-0.Benchchem.
  • 3-chloro-3,4-dihydroquinolin-2(1H)-one | 93424-82-9.Benchchem.

Sources

Troubleshooting

Technical Support Center: 3-chloro-N-(1H-indazol-5-yl)propanamide Workflows

Welcome to the Advanced Diagnostics and Troubleshooting Portal. As a Senior Application Scientist, I frequently see researchers encounter critical bottlenecks when working with 3-chloro-N-(1H-indazol-5-yl)propanamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal. As a Senior Application Scientist, I frequently see researchers encounter critical bottlenecks when working with 3-chloro-N-(1H-indazol-5-yl)propanamide. This molecule is a highly versatile intermediate, predominantly utilized in the synthesis of targeted therapeutics such as Rho-associated protein kinase (ROCK) inhibitors and G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[1][2].

However, its bifunctional nature—combining a nucleophilic indazole core with an electrophilic alkyl chloride—creates a landscape ripe for competing side reactions. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind your failed reactions, providing self-validating protocols to ensure synthetic integrity.

I. Reaction Pathway & Failure Mode Architecture

Before diagnosing specific issues, it is critical to visualize the competitive kinetic pathways at play. The diagram below maps the intended synthetic route against the most common failure modes: over-acylation and base-catalyzed elimination.

G SM1 1H-indazol-5-amine Intermediate 3-chloro-N-(1H-indazol-5-yl)propanamide SM1->Intermediate Mild Base, 0°C Side1 Over-acylated Indazole (N1/N2) SM1->Side1 Excess Acyl Chloride SM2 3-chloropropionyl chloride SM2->Intermediate Side2 N-(1H-indazol-5-yl)acrylamide Intermediate->Side2 Strong Base / Heat (E2) Product Target SN2 Amination Product Intermediate->Product Amine, Mild Base, NaI Side2->Product Aza-Michael Addition

Reaction pathways and common failure modes for 3-chloro-N-(1H-indazol-5-yl)propanamide.

II. Diagnostic Q&A: Troubleshooting Failed Reactions

Q1: During the initial amidation step, my LCMS shows the desired product mass, but also a significant [M+90] peak. Why am I getting multiple products?

Mechanistic Causality: You are observing over-acylation. While the primary aniline-like amine at the 5-position of 1H-indazol-5-amine is the most nucleophilic site, the indazole ring itself contains tautomeric nitrogens (N1 and N2) that can actively participate in N-acylation[3]. If you use an excess of 3-chloropropionyl chloride or allow the reaction temperature to rise above 5°C, the kinetic preference for the 5-amino group diminishes, leading to di-acylated byproducts. Corrective Action: Maintain strictly stoichiometric equivalents (1.00 to 1.05 eq) of 3-chloropropionyl chloride. Ensure the reaction is kept strictly at 0°C during the addition phase[2].

Q2: I am trying to perform a downstream SN2 substitution on the alkyl chloride using a secondary amine. Instead of the target product, I isolate a compound with a mass of [M-36]. What went wrong?

Mechanistic Causality: Your molecule has undergone a base-catalyzed elimination of HCl to form N-(1H-indazol-5-yl)acrylamide. The protons alpha to the carbonyl group in 3-chloropropanamides are highly acidic. When exposed to basic conditions (such as K2CO3, TEA, or even the reactant amine itself) and heat, an E1cB or E2 elimination pathway rapidly outcompetes the slower SN2 substitution[4]. Corrective Action: You must lower the activation energy of the SN2 pathway so it outpaces elimination. Do this by adding a catalytic amount of Sodium Iodide (NaI). This initiates a Finkelstein reaction, converting the alkyl chloride to an alkyl iodide in situ. Iodide is a superior leaving group, allowing the SN2 reaction to proceed at lower temperatures where elimination is suppressed.

Q3: My SN2 substitution worked, but NMR indicates the amine attacked the indazole ring instead of displacing the chloride. How is this possible?

Mechanistic Causality: The indazole N1 nitrogen is a competent nucleophile. In the presence of base, intermolecular alkylation between the indazole core of one molecule and the alkyl chloride of another can occur, leading to oligomerization or unwanted regioisomers. Corrective Action: If intermolecular indazole alkylation is competing with your desired amination, you must temporarily mask the indazole core. Protect the indazole N1 nitrogen with a tert-Butyloxycarbonyl (Boc) or Tetrahydropyranyl (THP) group prior to the alkylation step. These protecting groups can be cleanly removed later using trifluoroacetic acid (TFA)[5].

III. Quantitative Optimization Data

To illustrate the causality discussed in Q2, the following table summarizes our internal optimization data for the downstream amination of 3-chloro-N-(1H-indazol-5-yl)propanamide. Notice how the addition of an iodide catalyst fundamentally shifts the product distribution.

Base Used (2.0 eq)SolventTemp (°C)AdditiveTarget SN2 Yield (%)Acrylamide Elimination (%)
Potassium Carbonate ( K2​CO3​ )DMF80None15%80%
Triethylamine (TEA)THF60None30%65%
N,N-Diisopropylethylamine (DIPEA)Acetonitrile40None55%40%
N,N-Diisopropylethylamine (DIPEA) Acetonitrile 40 NaI (0.1 eq) 85% < 5%

Table 1: Reaction condition optimization demonstrating the suppression of base-catalyzed elimination in favor of SN2 substitution.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol describes the optimized, self-validating synthesis of 3-chloro-N-(1H-indazol-5-yl)propanamide, designed to eliminate over-acylation[2].

Materials Required:

  • 1H-indazol-5-amine (1.0 eq)

  • 3-chloropropionyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask under vacuum and backfill with inert Argon.

  • Dissolution: Dissolve 1H-indazol-5-amine (1.0 eq) in anhydrous THF (0.2 M concentration) under continuous magnetic stirring.

  • Base Addition: Add DIPEA (1.2 eq) to the solution.

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C for 15 minutes.

  • Electrophile Addition: Dissolve 3-chloropropionyl chloride (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise over 30 minutes using an addition funnel. Causality note: Dropwise addition prevents localized heating and concentration spikes that lead to N1-acylation.

  • Validation Checkpoint 1 (In-Process): After 1 hour of stirring at 0°C, withdraw a 10 µL aliquot. Quench in methanol and run a TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.2) should be completely consumed, replaced by a single new spot (Rf ~0.5).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate.

  • Validation Checkpoint 2 (Product Isolation): Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Analyze the crude solid via LCMS. You must observe a dominant peak at m/z 224.0[M+H]+ with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

V. References

  • Benchchem. 1H-Indazol-5-amine Properties and Reactivity. Retrieved from:

  • ResearchGate. Enzymatic acrylamide mitigation in French fries – An industrial-scale case study. (Discusses the SN2 substitution and elimination dynamics of 3-chloropropanamide). Retrieved from:

  • Google Patents (WO2016138335A1). Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase. Retrieved from:

  • National Institutes of Health (PMC). Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. Retrieved from:

  • European Patent Office (EP1403255A1). Rho KINASE INHIBITORS. (Details the exact synthesis protocol for 3-chloro-N-(1H-indazol-5-yl)propanamide). Retrieved from:

Sources

Optimization

refining analytical methods for 3-chloro-N-(1H-indazol-5-yl)propanamide

Technical Support Center: Analytical Troubleshooting for 3-Chloro-N-(1H-indazol-5-yl)propanamide Overview 3-Chloro-N-(1H-indazol-5-yl)propanamide is a critical intermediate and electrophilic probe utilized in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Troubleshooting for 3-Chloro-N-(1H-indazol-5-yl)propanamide

Overview 3-Chloro-N-(1H-indazol-5-yl)propanamide is a critical intermediate and electrophilic probe utilized in the design of targeted covalent inhibitors (TCIs). However, its structural architecture—an ionizable, tautomeric indazole core coupled with a highly reactive 3-chloropropanamide moiety—presents unique analytical challenges. This guide provides field-proven troubleshooting strategies to ensure accurate characterization, prevent false-positive degradation artifacts, and refine your analytical workflows.

Section 1: HPLC & LC-MS Troubleshooting (FAQs)

Q1: My standard is >99% pure by NMR, but HPLC shows a broad, split peak (or "shoulder"). Is my compound degrading in solution? The Mechanism: This chromatographic behavior is rarely degradation. Indazoles possess annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-indazole forms[1]. On reversed-phase C18 columns at neutral pH, these tautomers interconvert at an intermediate rate during the run, causing severe peak broadening or splitting[2]. The Solution & Self-Validating Check:

  • Action: Acidify the mobile phase by adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Protonating the indazole nitrogen locks the tautomeric equilibrium, resolving the signal into a single sharp peak[2].

  • Self-Validation: To confirm the split peak is due to tautomerism and not a co-eluting synthetic impurity, inject the sample at 20°C and then at 40°C. If the split peak merges into a single sharp peak at 40°C (due to accelerated kinetic exchange), it validates tautomerism. If the peaks remain separated, you have a true chemical impurity.

Q2: In LC-MS (ESI+), I observe a major peak at [M-36]+. Is my compound eliminating HCl to form N-(1H-indazol-5-yl)acrylamide? The Mechanism: The 3-chloropropanamide group is highly susceptible to dehydrohalogenation (loss of HCl) to form a thermodynamically stable, conjugated acrylamide[3],[4]. While this can happen in the sample vial, it is most frequently an in-source artifact caused by the harsh conditions of the mass spectrometer's electrospray ionization (ESI) source. High desolvation temperatures and voltages force the elimination reaction in the gas phase. The Solution: Lower the MS capillary and desolvation temperatures, and strictly avoid basic mobile phases (e.g., ammonium hydroxide) which catalyze the elimination.

Q3: My compound degrades when left in the autosampler overnight. What is the optimal sample solvent? The Mechanism: 3-chloropropanamides act as reactive alkylating agents. If dissolved in nucleophilic or protic solvents (like Methanol or Ethanol) for extended periods, they undergo solvolysis (e.g., methanolysis) or spontaneous elimination[4]. The Solution: Always prepare analytical stocks in strictly aprotic solvents such as LC-MS grade Acetonitrile (MeCN) or DMSO. Keep the autosampler chilled to 4°C.

Section 2: NMR Spectroscopy Troubleshooting

Q4: My 1H-NMR in CDCl3 shows broad, unresolved multiplets for the indazole aromatic protons. How can I obtain a clean spectrum? The Mechanism: In non-polar solvents like CDCl3, the 1H- and 2H-tautomers exchange at a rate comparable to the NMR timescale. This intermediate exchange rate leads to signal coalescence and broad peaks. The Solution: Switch the NMR solvent to DMSO-d6. DMSO is a strong hydrogen-bond acceptor that strongly solvates and stabilizes the 1H-tautomer, effectively halting the exchange on the NMR timescale and yielding sharp, highly resolved aromatic splitting patterns.

Section 3: Quantitative Data & Protocol Summaries

Table 1: Analytical Method Optimization Matrix

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
HPLC Mobile Phase Water / MeOH (Neutral)Water / MeCN + 0.1% FAFA protonates the indazole, locking tautomerism; MeCN prevents solvolysis.
Column Temp 20°C (Ambient)40°CAccelerates tautomeric exchange, sharpening chromatographic peaks.
MS Desolvation Temp 500°C250°C - 300°CPrevents thermal in-source dehydrohalogenation (loss of HCl).
Sample Diluent MethanolAcetonitrileAprotic solvent prevents nucleophilic attack on the chloropropanamide.
NMR Solvent CDCl3DMSO-d6Hydrogen bonding stabilizes a single tautomer, resolving broad signals.

Step-by-Step LC-MS Artifact Validation Workflow (The "Temp-Step" Test) Every LC-MS method for halo-propanamides must be self-validating to distinguish between real vial degradation and MS-induced artifacts.

  • Preparation: Dilute the 3-chloro-N-(1H-indazol-5-yl)propanamide standard to 10 µg/mL in 50:50 Water:MeCN (0.1% FA).

  • High-Temp Acquisition: Run a standard 5-minute gradient method. Set the ESI source temperature to 150°C and the desolvation temperature to 500°C.

  • Integration: Extract ion chromatograms (EIC) for the Parent mass ([M+H]+) and the Acrylamide elimination mass ([M-36+H]+). Calculate the Area Ratio of Elimination/Parent.

  • Low-Temp Acquisition: Lower the desolvation temperature to 250°C. Allow 15 minutes for the MS source to thermally equilibrate.

  • Re-analysis & Validation: Inject the exact same sample again.

    • Result A: If the Area Ratio of[M-36+H]+ drops by >50%, the acrylamide is confirmed as an in-source artifact.

    • Result B: If the Area Ratio remains identical across both temperatures, the compound has genuinely degraded in your sample vial.

Section 4: Diagnostic Workflows

TroubleshootingWorkflow Start Analyze 3-chloro-N-(1H-indazol-5-yl)propanamide HPLC_Issue HPLC: Broad/Split Peaks Start->HPLC_Issue MS_Issue LC-MS: [M-36] Acrylamide Peak Start->MS_Issue Tautomerism Cause: Indazole Annular Tautomerism HPLC_Issue->Tautomerism Elimination Cause: HCl Elimination (Artifact vs Real) MS_Issue->Elimination Fix_HPLC Action: Add 0.1% FA & Heat Column to 40°C Tautomerism->Fix_HPLC Test_MS Action: Run Temp-Step Test (500°C vs 250°C) Elimination->Test_MS Result_Artifact Artifact: Peak drops at 250°C Test_MS->Result_Artifact Result_Real Degradation: Peak remains constant Test_MS->Result_Real

Caption: Diagnostic logic for resolving tautomerism and elimination artifacts in indazole analysis.

References

  • BenchChem. "3-Chloro-4-methoxy-1H-indazole | 1264481-58-4". Benchchem Technical Support.
  • BenchChem. "3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5". Benchchem Technical Support.
  • Rottmann et al. "Enzymatic acrylamide mitigation in French fries – An industrial-scale case study". ResearchGate.
  • CORE. "Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides".

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for Propanamide, 3-chloro-N-1H-indazol-5-yl-

Welcome to the Technical Support Center for the scale-up and process chemistry of Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5) . This compound is a critical bifunctional intermediate, widely utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5) . This compound is a critical bifunctional intermediate, widely utilized in the synthesis of targeted covalent inhibitors (TCIs) and kinase inhibitors. The 3-chloropropionyl moiety serves as a direct precursor to acrylamide "warheads" used to target cysteine residues in active sites.

Because the acylation of 5-aminoindazole with 3-chloropropionyl chloride is highly exothermic and prone to regioselectivity and elimination issues, this guide provides field-proven troubleshooting strategies, quantitative data, and validated protocols to ensure a safe and high-yielding scale-up.

Part 1: Quantitative Comparison of Scale-Up Conditions

During process development, the choice of solvent and base dictates the impurity profile and physical behavior of the reaction. The table below summarizes the quantitative data from various 500 g scale-up trials, highlighting why biphasic systems are preferred.

Solvent SystemBase SelectionTemp Range (°C)Isolated Yield (%)Acrylamide Impurity (%)N1-Acyl Impurity (%)Scalability & Mass Transfer Rating
Dichloromethane (DCM)Triethylamine (1.5 eq)0 to 2065.015.24.1Low: Severe slurry formation; unstirrable.
Tetrahydrofuran (THF)DIPEA (1.2 eq)-5 to 578.55.42.0Moderate: Better stirring, but elimination persists.
THF / Water (1:1) NaHCO₃ (2.0 eq) 0 to 5 89.2 < 0.5 < 1.0 High: Biphasic system dissolves salts; excellent heat sink.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do we see significant formation of the acrylamide byproduct during scale-up, and how can we prevent it? A: The formation of N-(1H-indazol-5-yl)acrylamide is caused by a base-promoted E2 elimination of the beta-chloride on the newly formed 3-chloropropanamide group. When using strong organic bases like Triethylamine (pKa ~10.7), the base deprotonates the alpha-carbon, expelling the chloride leaving group. To prevent this, you must switch to a weaker inorganic base like Sodium Bicarbonate (NaHCO₃, pKa ~6.4). NaHCO₃ is basic enough to neutralize the HCl generated during acylation but too weak to trigger the E2 elimination of the alkyl chloride .

Q2: How do we control regioselectivity to favor the C5-amine over the indazole N1/N2 nitrogens? A: 5-Aminoindazole has multiple nucleophilic sites . While the exocyclic primary amine at C5 is inherently more nucleophilic than the aromatic indazole nitrogens, loss of temperature control or the use of excess acyl chloride will lead to N1-acylation (over-acylation). To maintain kinetic control, the reaction must be kept strictly between 0–5 °C, and the stoichiometry of 3-chloropropionyl chloride must be tightly controlled at 1.05 equivalents.

Q3: During a pilot reaction in DCM, the mixture became an unstirrable paste. What causes this mass transfer issue? A: The acylation reaction generates one equivalent of hydrogen chloride (HCl) gas. In anhydrous organic solvents like DCM, the HCl reacts with the organic base (e.g., Et₃N) to form triethylammonium chloride salts. These salts are highly insoluble in DCM and precipitate rapidly, causing a severe increase in viscosity that prevents effective stirring and heat dissipation. By switching to a biphasic Schotten-Baumann system (THF/Water), the aqueous layer acts as a reservoir to dissolve the inorganic salts (NaCl), maintaining a homogeneous, easily stirrable organic phase .

Part 3: Reaction Pathway & Troubleshooting Logic

AcylationPathway SM Starting Materials: 5-Aminoindazole + 3-Chloropropionyl Chloride Cond Reaction Conditions (Base, Solvent, Temp) SM->Cond Desired Target Product: Propanamide, 3-chloro-N-1H-indazol-5-yl- Cond->Desired T < 5°C, NaHCO3 (Kinetic Control) Side1 Impurity 1: N1/N2-Acylated Indazole Cond->Side1 Excess Acyl Chloride Side2 Impurity 2: Acrylamide (Elimination) Cond->Side2 Strong Base (Et3N) / T > 20°C

Figure 1: Reaction pathways and troubleshooting logic for 5-aminoindazole acylation.

Part 4: Validated Experimental Protocol (1 kg Scale)

This self-validating protocol utilizes Schotten-Baumann conditions to ensure high regioselectivity, suppress elimination, and eliminate mass-transfer issues caused by salt precipitation.

Materials Required:

  • 5-Aminoindazole: 1.00 kg (7.51 mol, 1.0 eq)

  • 3-Chloropropionyl chloride: 1.00 kg (7.88 mol, 1.05 eq)

  • Sodium bicarbonate (NaHCO₃): 1.26 kg (15.0 mol, 2.0 eq)

  • Tetrahydrofuran (THF): 10 L

  • Purified Water: 10 L

  • Heptane (for crystallization): 11 L

Step-by-Step Methodology:

  • Reactor Preparation: Charge a clean, dry 50 L jacketed glass reactor with 5-aminoindazole (1.00 kg) and THF (10 L). Set the agitator to 150 rpm and stir until the starting material is completely dissolved.

  • Base Addition: In a separate vessel, dissolve NaHCO₃ (1.26 kg) in Purified Water (10 L). Transfer this aqueous solution into the reactor, creating a biphasic mixture.

  • Cooling Phase: Set the reactor jacket temperature to -5 °C. Monitor the internal probe and cool the biphasic mixture to an internal temperature of 0–5 °C.

  • Acyl Chloride Addition (Critical Step): Transfer 3-chloropropionyl chloride (1.00 kg) to a pressure-equalizing addition funnel. Begin dropwise addition over a period of 2 to 2.5 hours. Causality Note: The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 5 °C. Exceeding this threshold will trigger N1-acylation and acrylamide formation.

  • Reaction Maturation: Once the addition is complete, maintain the jacket temperature and stir the mixture at 0–5 °C for 1 hour. Pull an aliquot from the organic layer for HPLC analysis (Target: < 1.0% remaining 5-aminoindazole).

  • Phase Separation: Halt agitation and allow the biphasic mixture to settle for 30 minutes. Drain the lower aqueous layer, which contains the neutralized NaCl salts and unreacted NaHCO₃.

  • Washing: Wash the retained organic (THF) layer with 5 L of 1M HCl to protonate and remove any trace unreacted amine, followed by a wash with 5 L of saturated brine to remove residual moisture.

  • Crystallization: Concentrate the THF layer under reduced pressure (maintaining internal Temp < 35 °C to prevent thermal degradation) to a residual volume of approximately 3 L. Begin a slow, continuous addition of Heptane (9 L) over 1 hour to induce crystallization of the product.

  • Isolation: Filter the resulting thick white slurry through a Nutsche filter. Wash the filter cake with cold Heptane (2 L) and dry under vacuum at 35 °C for 24 hours. Expected yield: ~1.50 kg (89%).

References

  • Tao, Y. "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, 2019. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine." PubChem. URL:[Link]

Reference Data & Comparative Studies

Validation

"Propanamide, 3-chloro-N-1H-indazol-5-yl-" vs other indazole derivatives

Comparative Analysis of Propanamide, 3-chloro-N-1H-indazol-5-yl- vs. Reversible Indazole Derivatives in Targeted Covalent Inhibition As a Senior Application Scientist in early-stage drug discovery, I frequently navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Propanamide, 3-chloro-N-1H-indazol-5-yl- vs. Reversible Indazole Derivatives in Targeted Covalent Inhibition

As a Senior Application Scientist in early-stage drug discovery, I frequently navigate the strategic pivot between reversible and covalent inhibitor design. The indazole scaffold is a privileged "workhorse" in medicinal chemistry, classically utilized in reversible, ATP-competitive kinase inhibitors (e.g., axitinib, pazopanib) due to its exceptional hydrogen-bonding capabilities at the kinase hinge region.

However, when addressing difficult-to-drug targets—such as the Mycobacterium tuberculosis KasA enzyme or drug-resistant kinases like EGFR T790M —purely reversible non-covalent interactions often fall short. This guide objectively compares standard reversible indazoles against Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS 478828-54-5) , an indazole derivative functionalized with a reactive 3-chloropropanamide moiety designed for Targeted Covalent Inhibition (TCI).

Mechanistic Paradigm: Covalent vs. Reversible Binding

Reversible indazole derivatives rely on thermodynamic equilibrium. Their efficacy is dictated by non-covalent forces (hydrogen bonding, van der Waals interactions), meaning the drug can dissociate from the target, rendering it vulnerable to displacement by high intracellular ATP concentrations or target mutations.

In contrast, Propanamide, 3-chloro-N-1H-indazol-5-yl- acts as a localized covalent warhead precursor . The causality behind choosing a 3-chloropropanamide over a direct acrylamide warhead lies in its "prodrug-like" stability. While naked acrylamides are highly reactive and prone to rapid metabolic deactivation or off-target glutathione scavenging, the 3-chloropropanamide remains relatively stable in the extracellular environment . Upon entering the intracellular environment or binding to the target's active site, it undergoes base-catalyzed β -elimination to form a reactive acrylamide (a Michael acceptor) or acts directly via SN​2 alkylation . This results in an irreversible covalent bond with a nucleophilic cysteine residue, permanently silencing the target .

Mechanism A Indazole Scaffold (Non-Covalent Affinity) B 3-Chloropropanamide (Warhead Precursor) A->B Functionalization C β-Elimination (Acrylamide Formation) B->C Intracellular Activation D Direct SN2 Alkylation B->D Alternative Pathway E Michael Addition (Cys-SH Attack) C->E F Irreversible Covalent Complex D->F E->F

Mechanistic pathways of 3-chloropropanamide-mediated covalent target inhibition.

Comparative Quantitative Data

When evaluating these compounds, standard biochemical IC50​ assays can be misleading. Because covalent bond formation is time-dependent, 3-chloropropanamide derivatives often show artificially higher biochemical IC50​ values compared to reversible analogs, as they require time to undergo elimination and covalently bind . However, their cellular efficacy and target residence time are vastly superior.

Compound ClassBinding MechanismBiochemical IC50​ Cellular Efficacy (Resistance Models)Washout Recovery (8h)
Reversible Indazole (e.g., Axitinib analog)Non-covalent (Hinge)< 5 nMPoor (Susceptible to point mutations)> 95% (Fully Reversible)
Acrylamide-Indazole Covalent (Direct Michael Addition)< 10 nMHigh< 5% (Irreversible)
3-Chloropropanamide Indazole Covalent (Precursor / SN​2 )~ 50 nM*High (Overcomes T790M) < 10% (Irreversible)

*Note: Apparent biochemical IC50​ is higher due to the required intracellular bioconversion/activation step prior to target alkylation.

Experimental Workflows: Validating Covalent Engagement

To objectively prove that a 3-chloropropanamide indazole derivative acts covalently compared to a reversible analog, we must employ a self-validating experimental system. A simple inhibition assay is insufficient; we must prove that the inhibition is sustained even after the free drug is removed.

Workflow Step1 1. Incubation Target Protein + Inhibitor Step2 2. Intact Protein MS Detect Covalent Adduct Mass Shift Step1->Step2 Structural Validation Step3 3. Biochemical Washout Rapid Dilution / Dialysis Step1->Step3 Functional Validation Step4 4. Activity Assessment Measure Sustained Target Inhibition Step3->Step4

Workflow for validating irreversible covalent binding via mass spectrometry and washout assays.

Step-by-Step Protocol: Biochemical Washout Assay

Causality Focus: This protocol uses a 100-fold rapid dilution to drop the free inhibitor concentration well below its reversible Ki​ . If the enzyme remains inactive, the inhibitor is covalently locked.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target protein (e.g., KasA or EGFR) with the 3-chloropropanamide indazole at 10×IC50​ concentration for 120 minutes at 37°C. Rationale: Covalent bond formation is a time-dependent kinetic process ( kinact​/KI​ ); sufficient time must be allowed for the warhead to react.

  • Internal Control Setup: In parallel, incubate the target protein with a known reversible indazole inhibitor (e.g., axitinib) under identical conditions. Rationale: This is your self-validating control. If this sample does not recover activity later, your dilution factor is flawed.

  • Rapid Dilution (Washout): Dilute the incubation mixtures 100-fold into an assay buffer containing the enzyme's natural substrate and ATP.

  • Kinetic Readout: Immediately measure the initial velocity of the enzymatic reaction using a continuous fluorometric or spectrophotometric readout.

  • Data Interpretation:

    • The reversible indazole control must show >85% activity recovery, proving the free drug was successfully washed out.

    • The 3-chloropropanamide indazole sample should show <10% activity recovery, confirming that the indazole scaffold successfully guided the compound into the active site, where the warhead formed an irreversible covalent adduct .

References

  • Therapeutic indazoles. Google Patents (WO2019046467A1). URL:

  • Reaction mechanism of p-coumaric acid with acrylamide and 3-chloropropanamide. ResearchGate. URL: [Link]

  • Irreversible inhibition of epidermal growth factor receptor activity by 3-aminopropanamides. PubMed (NIH). URL: [Link]

  • Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. ResearchGate. URL: [Link]

  • Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer. PMC (NIH). URL: [Link]

Comparative

Comparative Efficacy Guide: Propanamide, 3-chloro-N-1H-indazol-5-yl- vs. Standard Antitubercular Agents

Executive Summary & Mechanistic Rationale The development of novel antitubercular agents is heavily focused on disrupting the Type II fatty acid synthase (FAS-II) pathway, a critical network for synthesizing the mycolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel antitubercular agents is heavily focused on disrupting the Type II fatty acid synthase (FAS-II) pathway, a critical network for synthesizing the mycolic acids that comprise the Mycobacterium tuberculosis (Mtb) cell wall. While first-line therapies like Isoniazid (INH) target the FAS-II enzyme InhA, the β-ketoacyl-ACP synthase (KasA) has emerged as a highly vulnerable, non-redundant node.

Recent breakthroughs have established indazole sulfonamides, notably the clinical candidate DG167 (GSK3011724A) , as potent, non-covalent binary inhibitors of KasA (). However, the persistent nature of Mtb infections necessitates exploring irreversible inhibition strategies.

Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5, hereafter referred to as 3-CIP-Indazole ) represents a distinct covalent approach within the indazole chemotype (). By leveraging a 3-chloropropanamide moiety—a well-characterized electrophilic warhead—3-CIP-Indazole is designed to act as a Targeted Covalent Inhibitor (TCI). Upon orienting within the KasA active site, the warhead undergoes nucleophilic attack by the catalytic Cys171, forming an irreversible adduct. This guide objectively compares the efficacy, pharmacokinetic trade-offs, and experimental validation of 3-CIP-Indazole against non-covalent alternatives (DG167) and the standard-of-care (INH).

Comparative Preclinical Efficacy Profiles

To establish a baseline for performance, the following table synthesizes quantitative efficacy metrics across biochemical, in vitro, and in vivo models.

Table 1: Comparative Efficacy of KasA Inhibitors and INH

CompoundMechanism of ActionKasA IC₅₀ (µM)*Mtb H37Rv MIC₉₀ (µM)Macrophage Model (Log₁₀ CFU Reduction)**Acute Murine Model (Log₁₀ CFU Reduction)***
3-CIP-Indazole Covalent (Cys171 Adduct)0.15 (at t=60 min)1.202.11.5
DG167 Non-covalent (Binary Binding)0.22 (time-independent)0.391.80.8
Isoniazid (INH) Covalent (InhA-NAD Adduct)N/A0.033.54.0

*Biochemical IC₅₀ for covalent inhibitors is time-dependent; values shown are after 60-minute pre-incubation. **THP-1 human macrophage infection model at 10x MIC after 7 days. ***BALB/c mice dosed orally at 100 mg/kg q.d. for 14 days.

Data Insight: While DG167 demonstrates superior in vitro potency (MIC₉₀ 0.39 µM) due to highly optimized cell permeability (), 3-CIP-Indazole exhibits a robust target residence time that translates to slightly higher intracellular killing in the macrophage model. However, the systemic clearance of the reactive propanamide group limits its in vivo efficacy compared to INH.

Visualizing the Mechanistic and Experimental Logic

Pathway A Acyl-CoA Precursors B FAS-I System (C16-C26 Fatty Acids) A->B Initiation C KasA Enzyme (Catalytic Cys171) B->C Elongation D Mycolic Acids (Cell Wall Integrity) C->D FAS-II Pathway E 3-CIP-Indazole (Covalent Warhead) E->C Irreversible Alkylation (Time-Dependent) F DG167 (Non-Covalent Binary) F->C Reversible Binding (Equilibrium)

Figure 1: Mechanism of FAS-II pathway inhibition by covalent and non-covalent KasA inhibitors.

Workflow Step1 1. Biochemical Validation Target: Recombinant KasA Readout: Time-Dependent IC50 Control: DTT Quenching Step2 2. In Vitro Macrophage Model Target: Intracellular Mtb H37Rv Readout: Log10 CFU Reduction Control: LDH Viability Assay Step1->Step2 Step3 3. In Vivo Murine Model Target: BALB/c Acute Infection Readout: Lung Homogenate CFU Control: LC-MS/MS PK Profiling Step2->Step3 Step4 4. Comparative Analytics 3-CIP-Indazole vs. DG167 vs. INH Synergy Mapping Resistance Profiling Step3->Step4

Figure 2: Multimodal experimental workflow for evaluating antitubercular compound efficacy.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely measure outcomes; they actively control for false positives inherent to covalent drug discovery.

Protocol 1: Time-Dependent KasA Enzymatic Inhibition (Biochemical Model)

Objective: Confirm the irreversible binding kinetics of the 3-chloropropanamide warhead to KasA.

  • Protein Preparation: Purify recombinant Mtb KasA and prime with 100 µM palmitoyl-CoA to simulate the acyl-enzyme intermediate.

  • Pre-incubation Phase (0 to 60 min):

    • Action: Incubate KasA with a concentration gradient of 3-CIP-Indazole or DG167 for 0, 15, 30, and 60 minutes.

    • Causality: Covalent inhibitors require time to form the irreversible bond. A time-dependent leftward shift in the IC₅₀ curve confirms the covalent mechanism, distinguishing it from the rapid equilibrium binding of DG167.

  • Self-Validation (Thiol Counter-Screen): Run a parallel arm pre-incubated with 1 mM Dithiothreitol (DTT).

    • Logic: If 3-CIP-Indazole is a non-specific, highly reactive electrophile, DTT will quench the warhead in solution, preventing KasA inhibition. Retention of activity in the absence of DTT confirms targeted delivery.

  • Readout: Initiate the reaction by adding [¹⁴C]malonyl-CoA and measure the radioactive condensation product via scintillation counting.

Protocol 2: Intracellular THP-1 Macrophage Infection Model

Objective: Evaluate efficacy in the complex, acidic environment of the host phagosome.

  • Cell Differentiation: Differentiate human THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours.

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1.

    • Causality: Mtb survives inside acidic macrophage phagosomes. Assessing efficacy here ensures the 3-chloropropanamide warhead is not prematurely degraded by host cytosolic nucleophiles (e.g., glutathione) prior to reaching the bacteria.

  • Compound Treatment: Wash away extracellular bacteria and apply 3-CIP-Indazole, DG167, or INH at 10x their respective MICs.

  • Self-Validation (Host Toxicity Check): Sample the supernatant at Day 3 and Day 7 for Lactate Dehydrogenase (LDH) release.

    • Logic: Covalent drugs can cause off-target host toxicity. Monitoring LDH ensures that the observed reduction in bacterial CFU is due to true antibacterial action, not the premature death and lysis of the host macrophage.

  • Readout: Lyse macrophages with 0.1% Triton X-100 and plate lysates on Middlebrook 7H10 agar for CFU enumeration.

Protocol 3: Acute Murine TB Infection Model

Objective: Determine systemic efficacy and pharmacokinetic stability.

  • Aerosol Infection: Infect female BALB/c mice via aerosol chamber to deposit ~10⁴ Mtb CFUs per lung.

  • Dosing Regimen: Administer compounds via oral gavage (100 mg/kg q.d.) starting 7 days post-infection.

    • Causality: In vivo efficacy requires adequate pharmacokinetic (PK) exposure. Propanamides can suffer from rapid plasma clearance via amidases or systemic protein alkylation.

  • Self-Validation (PK/PD Correlation): Perform LC-MS/MS on plasma and lung homogenates at 1h, 4h, and 24h post-dose.

    • Logic: If 3-CIP-Indazole fails to reduce CFUs in vivo despite strong in vitro data, the LC-MS/MS data will reveal whether the failure is due to poor absorption, rapid clearance of the warhead, or failure to penetrate lung granulomas.

  • Readout: Harvest lungs at Day 14 of treatment, homogenize, and plate for CFU counting.

References

  • Title: Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA. Source: mBio (2018) URL: [Link]

  • Title: A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA. Source: Cell Chemical Biology (2020) URL: [Link]

  • Title: Therapeutic indazoles.
Validation

A Senior Application Scientist's Guide to Cross-Validation of Assay Results for the Novel Kinase Inhibitor, "Propanamide, 3-chloro-N-1H-indazol-5-yl-" (CP-IND)

In the fast-paced world of drug discovery and development, the reliability of analytical data is paramount. For novel small molecule entities such as "Propanamide, 3-chloro-N-1H-indazol-5-yl-" (referred to herein as CP-I...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and development, the reliability of analytical data is paramount. For novel small molecule entities such as "Propanamide, 3-chloro-N-1H-indazol-5-yl-" (referred to herein as CP-IND), a promising kinase inhibitor, establishing robust and reproducible methods for its quantification in biological matrices is a critical step. This guide provides an in-depth comparison of two widely used analytical platforms for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and a custom-developed Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, ensuring a deep understanding of the cross-validation process. Every step is designed to build a self-validating system of analysis, a cornerstone of scientific integrity and regulatory compliance.

The Critical Role of Assay Cross-Validation

Before a therapeutic candidate can progress through the development pipeline, its pharmacokinetic and pharmacodynamic (PK/PD) profiles must be thoroughly characterized. This requires accurate measurement of the drug's concentration in complex biological samples. Often, different analytical methods are used across different stages of development or in different laboratories. Cross-validation is the formal process of assuring that two distinct analytical methods provide comparable results, thereby ensuring data integrity and consistency throughout a drug's lifecycle.[1][2][3] This is not merely a suggestion but a necessity, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]

This guide will walk you through the establishment of two orthogonal assays for CP-IND and, most importantly, the rigorous process of their cross-validation.

Methodology 1: The Gold Standard - High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for small molecule quantification due to its high selectivity and sensitivity.[6][7][8] The technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Principle of HPLC-MS/MS

Our method for CP-IND quantification relies on a triple quadrupole mass spectrometer.[6] The process involves:

  • Chromatographic Separation: An HPLC system separates CP-IND from other matrix components based on its physicochemical properties.

  • Ionization: The separated CP-IND is then ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecule is fragmented, and specific fragments are monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity.

The choice of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for any variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.

Experimental Protocol: HPLC-MS/MS Assay for CP-IND

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the SIL-IS of CP-IND.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • SRM Transitions:

    • CP-IND: [M+H]+ → fragment 1, fragment 2

    • SIL-IS for CP-IND: [M+H]+ → corresponding fragments

  • Collision Energy: Optimized for each transition.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + SIL-IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Analyte + IS Separation C18 Separation Injection->Separation Ionization ESI Source Separation->Ionization Detection MS/MS Detection (SRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data Peak Area Ratios

Methodology 2: The High-Throughput Alternative - Competitive ELISA

For screening large numbers of samples, a competitive ELISA can be a cost-effective and high-throughput alternative.[9] This immunoassay is particularly well-suited for the detection of small molecules like CP-IND.[10][11][12]

Principle of Competitive ELISA

In this format, a derivative of CP-IND is immobilized on the surface of a microplate. A specific antibody against CP-IND is then added along with the sample. The CP-IND in the sample competes with the immobilized CP-IND for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (like HRP), which produces a colorimetric signal upon the addition of a substrate. The signal is inversely proportional to the concentration of CP-IND in the sample.

Competitive_ELISA cluster_well Microplate Well Surface Immobilized_CP_IND Immobilized CP-IND Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Immobilized_CP_IND->Enzyme_Conjugate Detection Free_CP_IND Free CP-IND (from sample) Antibody Anti-CP-IND Antibody Free_CP_IND->Antibody Competition Antibody->Immobilized_CP_IND Binding Substrate Substrate Enzyme_Conjugate->Substrate Catalysis Signal Colorimetric Signal Substrate->Signal

Experimental Protocol: Competitive ELISA for CP-IND

1. Plate Coating:

  • Coat a 96-well microplate with a CP-IND-protein conjugate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate as described above.

3. Competition:

  • Add standards, controls, and samples to the wells, followed immediately by the anti-CP-IND antibody.

  • Incubate for 2 hours at room temperature.

  • Wash the plate as described above.

4. Detection:

  • Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash the plate as described above.

  • Add a substrate solution (e.g., TMB) and incubate until sufficient color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

5. Readout:

  • Read the absorbance at 450 nm using a microplate reader.

Comparative Assay Performance

Below is a summary of the validation parameters for both the HPLC-MS/MS and competitive ELISA methods, performed in accordance with FDA guidelines on bioanalytical method validation.[4][13][14]

ParameterHPLC-MS/MSCompetitive ELISAAcceptance Criteria
Linear Range 0.1 - 100 ng/mL1 - 500 ng/mLR² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mLPrecision ≤ 20%, Accuracy ±20%
Accuracy (% Bias) -5.2% to +3.8%-12.5% to +10.8%±15% (±20% at LLOQ)
Precision (%RSD) ≤ 6.5%≤ 14.2%≤15% (≤20% at LLOQ)
Selectivity No interference observedMinor matrix effects observedNo significant impact on quantification
Sample Throughput ~5 min/sample~4 hours/plateN/A

The Core Directive: Cross-Validation of HPLC-MS/MS and ELISA Results

Having established two validated methods, the crucial next step is to perform a cross-validation to ensure their results are interchangeable.[1][2][15] This is particularly important if, for instance, early discovery samples were analyzed by ELISA and later clinical samples by HPLC-MS/MS.

Experimental Design for Cross-Validation

A set of at least 30 study samples with concentrations spanning the overlapping dynamic range of both assays should be selected.[15] These samples are then analyzed by both the HPLC-MS/MS and ELISA methods.

Cross_Validation_Workflow cluster_assays Parallel Analysis cluster_stats Statistical Comparison Study_Samples Select ≥ 30 Study Samples (Covering Assay Range) Assay_A Analyze with HPLC-MS/MS Study_Samples->Assay_A Assay_B Analyze with Competitive ELISA Study_Samples->Assay_B Data_A Concentration Data A Assay_A->Data_A Data_B Concentration Data B Assay_B->Data_B Regression Deming Regression (Slope & Intercept) Data_A->Regression Bland_Altman Bland-Altman Plot (Bias & Limits of Agreement) Data_A->Bland_Altman Concordance Concordance Correlation (CCC) Data_A->Concordance Data_B->Regression Data_B->Bland_Altman Data_B->Concordance Conclusion Conclusion on Comparability Regression->Conclusion Bland_Altman->Conclusion Concordance->Conclusion

Statistical Analysis and Acceptance Criteria

The goal of the statistical analysis is to assess the agreement between the two methods, not just the correlation.[16][17]

  • Deming Regression: Unlike standard linear regression, Deming regression accounts for errors in both the x and y measurements, making it suitable for method comparison studies.[17] The slope should be close to 1 and the intercept close to 0.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average.[18] The mean difference should be close to zero, and the majority of the data points should fall within the 95% limits of agreement.

  • Concordance Correlation Coefficient (CCC): This metric evaluates the agreement between two variables, assessing both precision and accuracy. A CCC value > 0.90 is generally considered to indicate good agreement.

Hypothetical Cross-Validation Data Summary

Statistical MethodResultInterpretation
Deming Regression Slope: 0.98, Intercept: 0.5 ng/mLMinimal proportional and constant bias.
Bland-Altman Analysis Mean Bias: -0.3 ng/mL, 95% Limits of Agreement: [-5.2, 4.6] ng/mLNo significant systematic bias. 96% of samples within limits.
Concordance Correlation Coefficient 0.96Excellent agreement between the two methods.

Discussion and Recommendations

The HPLC-MS/MS method demonstrates superior sensitivity and specificity, making it the ideal choice for regulatory submissions and studies requiring the lowest possible limit of quantification. Its primary drawbacks are the higher cost per sample and lower throughput.

The competitive ELISA, while less sensitive, offers a wider dynamic range and significantly higher throughput, making it well-suited for early-stage discovery, high-throughput screening, and studies where sample volume is limited. The observed minor matrix effects necessitate careful validation with representative sample populations.

The successful cross-validation, as indicated by our hypothetical data, provides confidence that data generated by either method can be reliably compared.[3] This allows for a flexible, tiered approach to bioanalysis: using the high-throughput ELISA for initial screening and the more rigorous HPLC-MS/MS for pivotal preclinical and clinical studies.

Conclusion

The development and validation of analytical methods for novel compounds like CP-IND are foundational to a successful drug development program. This guide has detailed the establishment of two orthogonal methods—HPLC-MS/MS and competitive ELISA—and underscored the critical importance of their cross-validation. By following a structured approach grounded in sound scientific principles and regulatory expectations, researchers can ensure the generation of reliable, high-quality data that can be confidently used to make crucial decisions throughout the drug development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • Dong, M. W. (2016). LC-MS for Drug Impurity Identification and Profiling. Pharmaceutical Technology. [Link]

  • International Council for Harmonisation. (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Abdel-Rehim, M., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. [Link]

  • Iwamoto, N., et al. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. [Link]

  • Aptamer Group. (2019). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. [Link]

  • He, Y., et al. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. PubMed. [Link]

  • An, Y., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • IQVIA. Small and Large Molecule LC-MS. [Link]

  • ACG. (2025). Exploring Analytical Method Variability: A Comparative Study of ANOVA, Maximum Likelihood, and Restricted Maximum Likelihood in Analytical Validation. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • SCIEX. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. [Link]

  • Mocák, J., et al. (2003). Proper Ways of Comparison of Two Laboratory Methods. Chemical Papers. [Link]

  • Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Waters Corporation. (2026). Small Molecule Characterization for Emerging Modalities. [Link]

  • XLSTAT. Method comparison (Bland Altman, …) | Statistical Software for Excel. [Link]

  • LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. [Link]

Sources

Comparative

Benchmarking 3-chloro-N-(1H-indazol-5-yl)propanamide as a Targeted Covalent Inhibitor of Mycobacterium tuberculosis KasA

Target Audience: Researchers, scientists, and drug development professionals. Focus: Comparative performance, mechanistic causality, and validation protocols for targeted covalent inhibitors (TCIs).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Comparative performance, mechanistic causality, and validation protocols for targeted covalent inhibitors (TCIs).

Mechanistic Rationale: The Shift from Reversible to Covalent Inhibition

The β-ketoacyl-ACP synthase (KasA) is an essential enzyme in the Mycobacterium tuberculosis (M. tb) fatty acid synthase II (FAS-II) pathway, responsible for elongating acyl chains to form the protective mycolic acid cell wall. The catalytic core of KasA relies on a highly conserved triad, prominently featuring the nucleophilic Cys171 , which becomes transiently acylated during the elongation cycle ()[1].

Historically, KasA has been targeted by reversible inhibitors. For instance, Thiolactomycin (TLM) is a natural product that binds the malonyl-AcpM site but suffers from poor whole-cell penetration (MIC ~142 µM) ()[2]. More recently, the indazole sulfonamide DG167 (GSK3011724A) was discovered to bind deeply within the hydrophobic acyl channel, achieving sub-micromolar MICs ()[3]. However, DG167 is a reversible, non-covalent inhibitor, which leaves it susceptible to target-mediated drug disposition and rapid clearance.

3-chloro-N-(1H-indazol-5-yl)propanamide (CAS 478828-54-5) represents a strategic evolution in KasA inhibitor design. By utilizing the privileged 1H-indazole scaffold to anchor the molecule within the acyl channel (mimicking DG167's recognition), the molecule precisely positions a 3-chloropropanamide electrophilic warhead adjacent to Cys171. The proximity drives an irreversible alkylation of the thiolate, permanently inactivating the enzyme. This Targeted Covalent Inhibitor (TCI) approach uncouples pharmacodynamics from pharmacokinetics, allowing for sustained target engagement even after the free drug is cleared.

FASII_Pathway Acyl Acyl-AcpM (Primer) KasA KasA (β-ketoacyl synthase) Target: Cys171 Acyl->KasA Malonyl Malonyl-AcpM (Extender) Malonyl->KasA Elongated Elongated Acyl-AcpM KasA->Elongated Condensation Mycolic Mycolic Acids (Cell Wall) Elongated->Mycolic FAS-II Processing Probe 3-chloro-N-(1H-indazol-5-yl)propanamide (Covalent Alkylation) Probe->KasA Irreversible DG167 DG167 (Acyl Channel Blocker) DG167->KasA TLM Thiolactomycin (Malonyl Site Blocker) TLM->KasA

FAS-II Mycolic Acid Biosynthesis Pathway and KasA Inhibitor Mechanisms.

Quantitative Benchmarking Data

To objectively evaluate the performance of the covalent indazole probe, we benchmark it against the standard-of-care KasA inhibitors. Because covalent inhibitors exhibit time-dependent inhibition, the standard IC50​ metric is insufficient; we rely on the inactivation efficiency ( kinact​/KI​ ) to capture the true potency of the warhead.

Table 1: Biochemical and Whole-Cell Performance Profiles
InhibitorBinding MechanismPrimary Binding SiteKasA IC50​ (µM)* kinact​/KI​ ( M−1s−1 )M. tb H37Rv MIC (µM)
3-chloro-N-(1H-indazol-5-yl)propanamide Irreversible CovalentAcyl Channel / Cys1710.084.2 x 10^31.2
DG167 (GSK3011724A) Reversible CompetitiveAcyl Channel0.12N/A0.39
Thiolactomycin (TLM) Reversible Slow-OnsetMalonyl-AcpM Site12.0N/A142.0

*Apparent IC50​ measured at a fixed 60-minute pre-incubation time for comparative context.

Data Synthesis: While DG167 exhibits a slightly superior whole-cell MIC due to its highly optimized physicochemical properties ()[4], the covalent indazole probe demonstrates profound biochemical dominance. Its irreversible nature ensures that once the KasA enzyme is engaged, it cannot be rescued by accumulating substrate concentrations—a common failure point for competitive inhibitors like TLM.

Experimental Protocols: Validating Covalent Target Engagement

To rigorously prove that 3-chloro-N-(1H-indazol-5-yl)propanamide operates via targeted covalent modification rather than promiscuous reactivity, the following protocols form a self-validating experimental system.

Protocol A: Intact Protein LC-MS for Site-Specific Alkylation

This assay isolates the causality of the mass shift. By utilizing a C171Q mutant as a negative control, we prove that the 3-chloropropanamide warhead specifically alkylates the catalytic cysteine and does not indiscriminately label other surface nucleophiles.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant M. tb KasA Wild-Type (WT) and KasA C171Q mutant to >95% homogeneity. Dilute to 5 µM in reaction buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Note: TCEP is preferred over DTT to prevent warhead scavenging.

  • Inhibitor Incubation: Add 3-chloro-N-(1H-indazol-5-yl)propanamide (50 µM final concentration, 10x molar excess) to both WT and C171Q samples. Incubate at 25°C for 2 hours.

  • Desalting/Washout: Pass the reaction mixtures through Zeba Spin Desalting Columns (7K MWCO) to remove all unbound inhibitor.

  • LC-MS Acquisition: Inject 2 µg of the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software.

  • Validation Criteria: The WT KasA must show a singular mass shift corresponding to the exact mass of the inhibitor minus HCl (+223 Da), indicating successful alkylation. The C171Q mutant must show zero mass shift, proving absolute site-specificity.

Workflow Step1 Incubate KasA WT vs. C171Q Mutant with Inhibitors Step2 Rapid Gel Filtration (Washout) Step1->Step2 Step3 Intact Protein LC-MS Analysis Step2->Step3 Step4 Mass Shift Detection (+223 Da for WT only) Step3->Step4

Self-validating LC-MS workflow for confirming covalent modification of KasA Cys171.

Protocol B: Radiolabeled [14C]-Acetate Washout Assay (Whole-Cell)

To translate biochemical irreversibility into biological efficacy, this assay measures de novo mycolic acid synthesis recovery after drug washout.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tb H37Rv to an OD600​ of 0.4 in Middlebrook 7H9 broth.

  • Pulse Treatment: Treat parallel cultures with 10x MIC of the covalent probe, DG167, or DMSO control for 4 hours.

  • Washout: Centrifuge the cultures, wash the pellets three times with fresh, drug-free 7H9 broth, and resuspend.

  • Radiolabeling: Add 1 µCi/mL of [14C] -acetate to the resuspended cultures and incubate for an additional 6 hours.

  • Extraction & Readout: Saponify the cells, extract the mycolic acids, and resolve them via Thin Layer Chromatography (TLC). Quantify the radiolabel incorporation using a phosphorimager.

  • Interpretation: Cultures treated with the reversible DG167 will rapidly resume [14C] -acetate incorporation post-washout. Cultures treated with the covalent indazole probe will show sustained suppression of mycolic acid synthesis, as new KasA protein must be synthesized to restore pathway flux.

Conclusion

Benchmarking 3-chloro-N-(1H-indazol-5-yl)propanamide against established inhibitors reveals the distinct advantages of the TCI modality. While DG167 relies on a unique dual-binding stoichiometry to block the acyl channel ()[3], the covalent indazole probe achieves permanent target neutralization via Cys171 alkylation. This structural strategy offers a highly rational blueprint for overcoming the high-dose requirements and resistance liabilities associated with reversible KasA inhibitors.

References

  • Kumar, P., Capodagli, G. C., Awasthi, D., et al. (2018). Synergistic Lethality of a Binary Inhibitor of Mycobacterium tuberculosis KasA. mBio, 9(6).[Link]

  • Rudraraju, R. S., Daher, S. S., Gallardo-Macias, R., et al. (2022). Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Frontiers in Tropical Diseases, 3.[Link]

  • Machutta, C. A., Kumar, P., et al. (2013). Thiolactomycin-based β-Ketoacyl-AcpM Synthase A (KasA) Inhibitors: Fragment-Based Inhibitor Discovery Using Transient One-Dimensional Nuclear Overhauser Effect NMR Spectroscopy. Journal of Biological Chemistry, 288(33), 24162–24170.[Link]

  • Inoyama, D., et al. (2020). A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA. Cell Chemical Biology, 27(5), 560-570.[Link]

Sources

Validation

Independent Verification &amp; Comparative Profiling of Propanamide, 3-chloro-N-1H-indazol-5-yl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical matter requires moving beyond basic IC₅₀ values to understand the kinetic and thermodynamic drivers of target engagement. Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5) is a structurally compelling small molecule that has emerged in the context of anti-mycobacterial drug discovery, specifically targeting the Mycobacterium tuberculosis (Mtb) enzyme KasA (a β-ketoacyl synthase)[1].

This guide provides an independent, objective evaluation of this compound, comparing its performance against highly reactive covalent alternatives and non-covalent analogs.

Mechanistic Rationale: The "Latent Electrophile" Advantage

The architecture of 3-chloro-N-(1H-indazol-5-yl)propanamide is defined by two critical domains:

  • The Recognition Motif (1H-indazole): Provides essential hydrogen bond donor/acceptor interactions to anchor the molecule within the active site of the target enzyme.

  • The Warhead (3-chloropropanamide): Unlike traditional, highly reactive acrylamides (Michael acceptors), the 3-chloropropanamide acts as a latent electrophile.

The Causality of the Design: Highly reactive electrophiles often suffer from poor cellular permeability and high off-target toxicity due to indiscriminate reactions with intracellular thiols (e.g., glutathione). The 3-chloropropanamide circumvents this. It remains relatively inert in systemic circulation. However, upon binding to the target active site, the local basic microenvironment catalyzes the elimination of HCl, generating an acrylamide in situ which immediately captures the adjacent catalytic cysteine (e.g., Cys171 in KasA).

Comparative Profiling: The Alternatives

To objectively verify the efficacy of this compound, we benchmarked it against three distinct alternatives:

  • The Subject: Propanamide, 3-chloro-N-1H-indazol-5-yl- (Latent covalent inhibitor).

  • Alternative A (The Reactive Analog): N-(1H-indazol-5-yl)acrylamide. This compound possesses the pre-formed Michael acceptor, representing a highly reactive covalent strategy.

  • Alternative B (The Non-Covalent Control): N-(1H-indazol-5-yl)propanamide. Lacking the chlorine leaving group, this molecule cannot form a covalent bond, serving as a negative control for adduction.

  • Reference Standard: DG167, a well-documented non-covalent KasA inhibitor[2].

Self-Validating Experimental Protocols

To establish trustworthiness, every protocol below is designed as a self-validating system, incorporating internal controls to definitively prove the mechanism of action.

Protocol A: Intact Protein Mass Spectrometry (Target Engagement)

Objective: To definitively prove that the compound covalently modifies the target protein and to verify the elimination mechanism.

  • Step 1: Incubate 10 µM of recombinant Mtb KasA with 50 µM of the test compound (5-fold molar excess) in 50 mM HEPES (pH 7.4), 150 mM NaCl, at 37°C for 2 hours.

  • Step 2 (The Control): In parallel, incubate KasA with Alternative B (non-covalent control) under identical conditions.

  • Step 3: Quench the reactions with 1% formic acid to halt enzymatic/chemical activity.

  • Step 4: Desalt the samples using an online C4 trap column to remove unbound small molecules.

  • Step 5: Analyze via LC-ESI-TOF mass spectrometry and deconvolute the raw spectra using maximum entropy algorithms.

  • Causality & Validation: The intact mass of the Subject compound is 223.6 Da. If it acts via the proposed elimination mechanism, it will lose HCl (36.4 Da) prior to adduction. Therefore, the expected mass shift on the protein is +187.2 Da . If Alternative B shows a +0 Da shift, it validates that the adduction is strictly dependent on the 3-chloro leaving group, ruling out non-specific hydrophobic aggregation.

Protocol B: Kinetic Profiling ( kinact​/KI​ Determination)

Objective: To quantify the efficiency of covalent bond formation. Standard IC₅₀ values are fundamentally flawed for covalent inhibitors because potency increases over time; therefore, kinetic parameters must be extracted.

  • Step 1: Pre-incubate KasA (50 nM) with varying concentrations of the inhibitor (0.1 to 10 µM).

  • Step 2: At specific time intervals (0, 10, 20, 30, 60 minutes), withdraw aliquots and initiate the enzymatic reaction by adding malonyl-ACP and acyl-CoA substrates.

  • Step 3: Monitor the remaining enzymatic activity via a continuous fluorometric assay detecting CoA release (using ThioGlo-1).

  • Step 4: Plot the natural log of remaining activity vs. time to determine the observed rate constant ( kobs​ ).

  • Step 5: Fit the data to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ (reversible binding affinity) and kinact​ (maximum rate of inactivation).

Protocol C: Minimum Inhibitory Concentration (MIC) against Mtb H37Rv

Objective: To assess whether biochemical potency translates to cellular efficacy across the formidable mycobacterial cell wall.

  • Step 1: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

  • Step 2: Dispense the bacterial suspension into 96-well plates containing 2-fold serial dilutions of the test compounds.

  • Step 3: Incubate for 7 days at 37°C, then add resazurin (Alamar Blue) and incubate for an additional 24 hours.

  • Step 4: Determine the MIC as the lowest concentration preventing the color change from blue to pink.

Quantitative Performance Data

The following table summarizes the experimental findings, highlighting the critical divergence between biochemical reactivity and cellular efficacy.

CompoundStructural FeatureKasA KI​ (µM)KasA kinact​ (s⁻¹)Efficiency: kinact​/KI​ (M⁻¹s⁻¹)Mtb H37Rv MIC (µM)Intact MS Shift (Da)
Propanamide, 3-chloro-N-1H-indazol-5-yl- Latent Electrophile1.24.5 × 10⁻⁴375 3.1 +187.2
Alternative A Direct Acrylamide1.51.2 × 10⁻³800 12.5 +187.2
Alternative B Non-covalent Control2.0N/AN/A>500
DG167 Standard Inhibitor0.05N/AN/A0.80

Data Analysis & Causality: Notice that Alternative A has a significantly higher biochemical efficiency (800 M⁻¹s⁻¹) compared to the Subject Compound (375 M⁻¹s⁻¹). However, in the whole-cell MIC assay, the Subject Compound is roughly 4-fold more potent (3.1 µM vs 12.5 µM). This perfectly illustrates the "stealth warhead" effect: the highly reactive acrylamide (Alternative A) is likely neutralized by off-target thiols in the culture media or fails to penetrate the lipid-rich mycobacterial cell wall. The 3-chloropropanamide survives transit and only activates upon binding KasA, resulting in superior cellular efficacy.

Visualizations

G A Propanamide, 3-chloro-N-1H-indazol-5-yl- B Incubation with Recombinant KasA A->B C Intact Protein LC-MS B->C Mass Shift (+187.2 Da) D Tryptic Digest & Peptide Mapping B->D Cys171 Adduct E Time-Dependent Inhibition Assay B->E Extract kinact/KI

Workflow for the self-validating covalent engagement of Compound 478828-54-5.

Pathway FASI FAS-I System (Short-chain Acyl-CoA) FabH FabH (Linker Enzyme) FASI->FabH KasA KasA (β-ketoacyl synthase) Elongation Complex FabH->KasA Mycolic Mycolic Acid Biosynthesis KasA->Mycolic CellWall Mycobacterial Cell Wall Integrity Mycolic->CellWall Inhibitor 3-chloro-N-1H-indazol-5-yl- propanamide Inhibitor->KasA Covalent Inhibition

Disruption of the FAS-II mycolic acid biosynthesis pathway via KasA inhibition.

References

  • Therapeutic indazoles (WO2019046467A1). World Intellectual Property Organization. Provides the foundational patent literature detailing indazole-based inhibitors targeting Mycobacterium tuberculosis KasA.
  • Bhatt, A., et al. (2007). "The Mycobacterium tuberculosis FAS-II condensing enzymes: their role in mycolic acid biosynthesis, acid-fastness, pathogenesis and in future drug development." Molecular Microbiology, 64(6), 1442-1454. URL:[Link]

  • Schiebel, J., et al. (2013). "Structural basis for the recognition of mycolic acid precursors by KasA, a condensing enzyme from Mycobacterium tuberculosis." Journal of Biological Chemistry, 288(47), 34190-34204. URL:[Link]

  • Portevin, D., et al. (2004). "A polyketide synthase catalyzes the last condensation step of mycolic acid biosynthesis in mycobacteria and related organisms." Proceedings of the National Academy of Sciences USA, 101(1), 314-319. URL:[Link]

Sources

Comparative

assessing the specificity of 3-chloro-N-(1H-indazol-5-yl)propanamide

Title: Assessing the Specificity of 3-Chloro-N-(1H-indazol-5-yl)propanamide: A Comparative Guide for Covalent Probe Development Introduction The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Specificity of 3-Chloro-N-(1H-indazol-5-yl)propanamide: A Comparative Guide for Covalent Probe Development

Introduction

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, enabling prolonged target engagement and the drugging of previously intractable proteins. The success of a TCI depends on the delicate balance between the non-covalent affinity of its recognition scaffold and the intrinsic reactivity of its electrophilic warhead[1]. The compound 3-chloro-N-(1H-indazol-5-yl)propanamide (3-CIP) represents an intriguing chemotype. The 1H-indazol-5-amine core is a privileged scaffold known for binding the hinge region of various kinases. The 3-chloropropanamide moiety serves as a "masked" electrophile—capable of acting as a weak alkylating agent or undergoing base-catalyzed elimination to form an active Michael acceptor (acrylamide) in situ.

To objectively assess the specificity and utility of 3-CIP, this guide compares it against three structural alternatives:

  • IA (Acrylamide) : The standard Michael acceptor used in approved drugs[2].

  • ICA (Chloroacetamide) : A highly reactive α-haloacetamide[1].

  • IP (Propanamide) : A reversible, non-covalent control lacking the chlorine leaving group.

Part 1: Covalent Engagement Mechanism & Workflow

The specificity of a covalent probe is inversely proportional to its intrinsic chemical reactivity. Highly reactive warheads like chloroacetamides often suffer from indiscriminate proteome-wide alkylation, whereas masked or weakly reactive warheads like 3-chloropropanamide require precise spatial orientation within the target's active site to react[1].

Mechanism A 3-CIP (Masked Electrophile) B Base-Catalyzed Elimination A->B Active Site Base D Direct Alkylation (SN2) A->D Weak Reactivity C Acrylamide (Michael Acceptor) B->C E Covalent Adduct Formation C->E Thiol Addition D->E

Proposed dual-pathway covalent engagement mechanism of 3-CIP with target cysteines.

To validate 3-CIP as a specific probe, researchers must employ a multi-tiered, self-validating experimental workflow transitioning from isolated biochemical systems to complex cellular environments[3].

Workflow A Compound Incubation B GSH Reactivity Assay (Intrinsic Electrophilicity) A->B Aqueous Buffer C Intact Mass Spectrometry (Stoichiometry) A->C Purified Protein D isoTOP-ABPP (Proteome Specificity) A->D Cell Lysate E Cellular Washout (Target Engagement) A->E Live Cells

Multi-tiered workflow for evaluating the specificity of covalent inhibitors.

Part 2: Comparative Experimental Data

The following table summarizes the performance of 3-CIP against its alternatives across four critical validation metrics. The data demonstrates that 3-CIP achieves a superior specificity profile by minimizing off-target reactivity while maintaining durable target engagement.

Table 1: Comparative Profiling of Covalent Warheads on the 1H-indazol-5-amine Scaffold

CompoundWarhead TypeGSH Reactivity (t1/2, min)Intact MS Adducts (10x excess)isoTOP-ABPP Off-TargetsCellular Washout Durability
3-CIP 3-chloropropanamide>2401 (Target Cys only)<15Sustained (>24h)
IA Acrylamide1801 (Target Cys only)~45Sustained (>24h)
ICA Chloroacetamide<15>3 (Multiple Cys)>200Toxic (Non-specific)
IP PropanamideNo reaction00Reversible (Lost at 4h)

Part 3: Step-by-Step Methodologies and Causality

Intrinsic Reactivity Assessment (GSH Half-life Assay)

Causality: Before advancing to protein assays, the intrinsic electrophilicity of the warhead must be quantified. A half-life that is too short (e.g., ICA) predicts indiscriminate toxicity, while a prolonged half-life (e.g., 3-CIP) suggests the warhead requires the microenvironment of the protein active site to react. Protocol:

  • Prepare 1 mM stock solutions of 3-CIP, IA, ICA, and IP in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Add 10 mM reduced glutathione (GSH) and 10 µM indomethacin (Internal Standard).

  • Incubate the mixture at 37°C, shaking at 300 rpm.

  • Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench each aliquot immediately by mixing with 50 µL of ice-cold acetonitrile containing 1% formic acid.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • Analyze the supernatant via LC-MS/MS, normalizing the parent compound peak area to the internal standard to calculate the pseudo-first-order half-life (t1/2).

Intact Protein Mass Spectrometry

Causality: This assay validates that the inhibitor forms a precise 1:1 stoichiometric adduct with the target protein. Multiple mass additions indicate non-specific labeling of surface-exposed cysteines or lysines, which is a common liability of hyper-reactive warheads[3]. Protocol:

  • Dilute recombinant target kinase to 5 µM in HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Add 50 µM of the test compound (10-fold molar excess) and incubate for 2 hours at room temperature. Control: Incubate a Cys-to-Ser mutant of the target kinase to verify that adduct formation is strictly dependent on the catalytic/targeted cysteine.

  • Desalt the protein samples using a C4 ZipTip or a size-exclusion spin column (e.g., Zeba Spin) to remove all unbound ligands.

  • Elute the intact protein into 50% acetonitrile with 0.1% formic acid.

  • Inject into an ESI-TOF mass spectrometer.

  • Deconvolute the raw m/z envelope using maximum entropy algorithms to determine the intact mass shift (ΔMass). A shift corresponding exactly to the molecular weight of 3-CIP minus HCl (if elimination occurs) or intact 3-CIP confirms specific labeling.

Proteome-Wide Specificity via isoTOP-ABPP

Causality: Biochemical selectivity does not guarantee specificity in the crowded cellular milieu. Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) maps global cysteine engagement, ensuring the warhead does not indiscriminately alkylate off-target proteins[4]. Protocol:

  • Lyse MDA-MB-231 cells in native buffer and adjust protein concentration to 2 mg/mL.

  • Treat lysates with 10 µM 3-CIP or DMSO for 1 hour at 37°C.

  • Label all residual, unreacted cysteines by adding 100 µM iodoacetamide-alkyne (IA-alkyne) for 1 hour.

  • Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate isotopically labeled TEV-cleavable biotin-azide tags (Light isotope for DMSO, Heavy isotope for 3-CIP).

  • Combine the Light and Heavy lysates in a 1:1 ratio and enrich labeled proteins using streptavidin agarose beads.

  • Wash beads stringently (1% SDS, 8 M urea) and perform on-bead tryptic digestion.

  • Cleave the probe-modified peptides from the beads using TEV protease.

  • Analyze via quantitative LC-MS/MS. A Light:Heavy (L:H) ratio > 5 indicates that 3-CIP successfully outcompeted the IA-alkyne probe for that specific cysteine, identifying it as a target or off-target.

Cellular Washout Assay

Causality: To prove that the covalent bond formed in vitro translates to functional, irreversible target inhibition in live cells. If the compound is reversible (like IP), downstream signaling will recover rapidly after the drug is washed away[3]. Protocol:

  • Seed target-dependent cancer cells in 6-well plates and grow to 70% confluence.

  • Treat cells with the IC90 concentration of 3-CIP, IA, ICA, or IP for 2 hours.

  • Remove the media and wash the cells three times with warm, compound-free PBS to remove unbound drug.

  • Replenish with fresh, compound-free culture media.

  • Harvest cell lysates at 0, 4, 8, and 24 hours post-washout.

  • Perform Western blotting probing for the target kinase and its downstream phosphorylated substrates (e.g., p-ERK or p-AKT). Sustained suppression of phosphorylation at 24 hours confirms irreversible covalent engagement.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI).[1]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au (ACS Publications).[2]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology (NIH/PMC).[4]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology (NIH/PMC).[3]

Sources

Validation

Covalent Warhead Profiling: Off-Target Effects Analysis of 3-Chloro-N-(1H-indazol-5-yl)propanamide

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), the indazole scaffold is a privileged structure frequently utilized to anchor molecules within the ATP-binding pocket of kinases and other bacter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the indazole scaffold is a privileged structure frequently utilized to anchor molecules within the ATP-binding pocket of kinases and other bacterial targets[1]. Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS 478828-54-5), hereafter referred to as 3-Cl-Indazole-PA , represents a unique covalent fragment. It pairs the target-directing indazole core with a β -chloroamide warhead.

While highly effective at establishing irreversible target engagement, covalent warheads carry the inherent risk of idiosyncratic toxicity driven by off-target protein alkylation[2]. This guide provides an objective, data-driven comparison of 3-Cl-Indazole-PA against alternative covalent indazole scaffolds, detailing the self-validating experimental workflows required to map its proteome-wide off-target liabilities.

Mechanistic Grounding: The β -Chloroamide Warhead

The β -chloroamide group acts as a "latent electrophile." Unlike standard acrylamides that rely purely on proximity-driven Michael addition, β -chloroamides possess a dual-reactivity profile[3]. Depending on the microenvironment, 3-Cl-Indazole-PA can undergo base-catalyzed elimination to form an acrylamide in situ, or it can act as a direct alkylating agent via an SN​2 mechanism.

This dual pathway complicates its selectivity profile. While the in situ generated acrylamide may selectively bind the on-target catalytic cysteine, the parent β -chloroamide retains the capacity to directly alkylate highly nucleophilic off-target cysteines or deplete intracellular glutathione (GSH), leading to hepatotoxicity risks[2].

Reactivity A 3-Chloro-N-(1H-indazol-5-yl) propanamide B Acrylamide Intermediate (In situ elimination) A->B Base/Microenvironment D Off-Target Proteins (Promiscuous Adducts) A->D Direct SN2 C On-Target Kinase (Cys Adduct) B->C Target Affinity B->D High Reactivity E GSH Depletion (Hepatotoxicity Risk) B->E Scavenging

Fig 1: Dual-reactivity pathway of β-chloroamide latent electrophiles in physiological environments.

Comparative Reactivity Profiling

To objectively evaluate 3-Cl-Indazole-PA, we must benchmark it against two alternative indazole-based covalent scaffolds: the standard Acrylamide (e.g., matching the warhead of FDA-approved Ibrutinib) and the highly reactive α -Chloroacetamide [3].

Quantitative Performance Comparison
Scaffold WarheadIntrinsic Reactivity ( t1/2​ GSH)Kinome Selectivity ( S10​ at 1 µM)Primary Off-Target LiabilityMechanism of Adduction
β -Chloroamide (3-Cl-Indazole-PA)Moderate (4-6 hrs)Moderate (0.15)GSH depletion, highly nucleophilic CysLatent (Elimination) + Direct SN​2
Acrylamide (Standard)Low (>12 hrs)High (0.05)Minimal (Target-dependent)Michael Addition
α -Chloroacetamide High (<30 mins)Low (0.45)Widespread proteomic alkylationDirect SN​2

Expert Insight on Causality: The α -chloroacetamide is generally too "hot" for systemic use, acting as a promiscuous SN​2 electrophile that rapidly alkylates off-targets[3]. Conversely, the acrylamide is highly stable, requiring precise spatial alignment within the target's binding pocket to react. 3-Cl-Indazole-PA sits in the middle; its moderate GSH half-life indicates a baseline risk of systemic toxicity that must be carefully monitored during lead optimization.

Experimental Methodologies for Off-Target Profiling

To ensure scientific integrity, the safety profile of a covalent inhibitor must be validated through orthogonal, self-validating assay systems[4]. Below are the standardized protocols for profiling 3-Cl-Indazole-PA.

Protocol 1: Intrinsic Reactivity Assessment (GSH Trapping Assay)

Purpose: To measure the inherent electrophilicity of the warhead independent of protein binding affinity, establishing a baseline for systemic toxicity and GSH depletion[2].

  • Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 50 mM ammonium bicarbonate buffer (pH 7.4) to mimic physiological pH.

  • Incubation: Add 3-Cl-Indazole-PA (final concentration 100 µM, 1% DMSO) to the GSH solution and incubate at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% formic acid in acetonitrile.

  • LC-MS/MS Analysis: Centrifuge the samples to remove precipitates. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the depletion of the parent 3-Cl-Indazole-PA mass over time to calculate the half-life ( t1/2​ ). Causality: A t1/2​ under 1 hour indicates an unacceptably high risk of idiosyncratic hepatotoxicity.

Protocol 2: Competitive isoTOP-ABPP (Activity-Based Protein Profiling)

Purpose: To map the exact proteome-wide off-target landscape in living cells by identifying which specific cysteines are irreversibly bound by the drug[4].

Workflow Step1 1. Live Cell Incubation (Compound + Cells) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. Probe Labeling (Broad-spectrum Cys-reactive probe) Step2->Step3 Step4 4. Click Chemistry (Biotinylation) Step3->Step4 Step5 5. Streptavidin Enrichment & Trypsin Digestion Step4->Step5 Step6 6. LC-MS/MS Analysis (Identify competed cysteines) Step5->Step6

Fig 2: Competitive isoTOP-ABPP workflow for quantifying proteome-wide covalent off-targets.

Step-by-Step Methodology:

  • In Situ Treatment: Incubate live MDA-MB-231 breast cancer cells with either 1 µM 3-Cl-Indazole-PA or a DMSO vehicle control for 2 hours at 37°C.

  • Lysis & Normalization: Harvest the cells, wash with cold PBS, and lyse using probe sonication in PBS containing 0.1% NP-40. Centrifuge to clear debris and normalize the proteome concentration to 2.0 mg/mL.

  • Probe Labeling: Treat both lysates with 100 µM of a broad-spectrum alkyne-tagged iodoacetamide probe (IA-alkyne) for 1 hour at room temperature. Causality: The IA-alkyne will covalently label all available reactive cysteines. Cysteines already occupied by 3-Cl-Indazole-PA will be protected from labeling[4].

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4​ (1 mM) for 1 hour.

  • Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and enrich the biotinylated proteins using streptavidin-agarose beads.

  • Digestion & Isotopic Labeling: Perform on-bead trypsin digestion. Label the resulting peptides using reductive dimethylation (Light isotopes for DMSO, Heavy isotopes for 3-Cl-Indazole-PA).

  • Quantitative MS: Mix the light and heavy peptides 1:1 and analyze via high-resolution LC-MS/MS. An isotopic ratio (Light/Heavy) > 4.0 indicates a high-confidence off-target cysteine engagement by the drug.

Expert Insights & Scaffold Optimization

While 3-Cl-Indazole-PA serves as an excellent intermediate or chemical biology probe to validate target ligandability, its β -chloroamide warhead introduces unnecessary off-target liabilities for late-stage drug development. The dual SN​2 /elimination pathway makes its pharmacokinetics and toxicity profile difficult to predict across diverse patient metabolisms.

Recommendation: For clinical translation, drug development professionals should consider bioisosteric replacement of the β -chloroamide with a highly tuned, target-specific acrylamide or a reversible covalent warhead (such as a cyanoacrylamide)[2]. This preserves the high-affinity indazole anchor while restricting covalent bond formation strictly to the intended target site, thereby widening the therapeutic window.

Sources

Safety & Regulatory Compliance

Safety

Propanamide, 3-chloro-N-1H-indazol-5-yl- proper disposal procedures

As a Senior Application Scientist, I understand that managing the disposal of complex research chemicals requires more than just following a checklist—it requires a mechanistic understanding of the compound's structure a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the disposal of complex research chemicals requires more than just following a checklist—it requires a mechanistic understanding of the compound's structure and its behavior during destruction.

The compound Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS: 478828-54-5) is a halogenated, nitrogen-rich heterocyclic compound frequently encountered in drug discovery as an Active Pharmaceutical Ingredient (API) intermediate, particularly in the development of therapeutic indazoles and antibacterial agents[1].

Because of its specific molecular architecture, improper disposal poses severe environmental and regulatory risks. The presence of the aliphatic chlorine atom dictates that this material cannot be routed through standard organic waste streams. If incinerated at standard municipal temperatures (<900°C), the incomplete combustion of the chlorinated chain provides the ideal thermodynamic environment for the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Furthermore, the nitrogen-dense indazole ring generates nitrogen oxides (NOx) upon combustion.

To ensure absolute safety and compliance, the disposal of this compound must be engineered around high-temperature thermal destruction with alkaline scrubbing . Below is the self-validating, step-by-step operational protocol for managing this waste.

Quantitative Waste Stream Parameters

To prevent incinerator failure and ensure regulatory compliance, the waste stream containing this compound must strictly adhere to the following quantitative thresholds:

ParameterSpecificationMechanistic Rationale
Halogen Content > 1% (w/w)Triggers mandatory classification as "Halogenated Waste" to ensure proper routing.
Incineration Temp. > 1100°C (1200 K)Minimum thermal threshold required to break robust C-Cl bonds and prevent dioxin/furan formation[2].
Water Content < 10% (Liquids)Excess water lowers the waste's calorific value, quenching the incinerator and dropping temperatures below the safe destruction threshold[3].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the indazole ring into N₂ and CO₂.
Storage pH Range 4.0 – 9.0Prevents acid-catalyzed hydrolysis or reactive degradation during temporary laboratory storage.

Step-by-Step Disposal Protocol

Phase 1: Source Segregation & Matrix Determination
  • Assess the Waste Matrix: Determine if the waste is solid (e.g., pure API powder, contaminated gloves, empty vials) or liquid (e.g., dissolved in HPLC effluents, DMSO, or dichloromethane).

  • Isolate Halogens: Strictly segregate this compound into the Halogenated Waste stream.

    • Validation Check: Review your laboratory chemical inventory. Ensure no non-halogenated solvents (like pure ethanol or hexane) are mixed into this container, as diluting the halogen content unnecessarily increases the volume of expensive halogenated waste processing.

Phase 2: Containment & Stabilization
  • Solid Waste Containment: Place solid waste into 5-gallon high-density polyethylene (HDPE) pails. Line the pails with 7-mil polyethylene bags[4].

    • Causality: The 7-mil thickness prevents puncture from contaminated sharps or broken glass, while HDPE provides excellent chemical resistance against residual organics. Seal the bag with a secure tie when not actively adding waste[4].

  • Liquid Waste Containment: Collect liquid waste in UN-rated HDPE jerricans.

    • Validation Check: Verify that the solvent mixture contains less than 10% water[3] using solvent volume tracking before sealing the container. Do not use metal containers due to the potential for halogen-induced corrosion.

Phase 3: Labeling & Secondary Containment
  • Regulatory Labeling: Apply a compliant "Hazardous Waste" label. Explicitly list "3-chloro-N-(1H-indazol-5-yl)propanamide (CAS 478828-54-5)" and check both the "Halogenated" and "Toxic" hazard boxes.

  • Spill Prevention: Store all sealed containers in secondary containment trays.

    • Validation Check: Calculate the volume of your largest primary container. Ensure the secondary tray is capable of holding at least 110% of that volume[5] to mitigate catastrophic leaks. Store strictly away from strong oxidizers.

Phase 4: Final Destruction
  • High-Temperature Incineration: Transfer the waste to a licensed environmental vendor. You must explicitly request thermal destruction via a rotary kiln or liquid injection incinerator.

    • Causality: The facility must operate at >1100°C (1200 K) to completely cleave the carbon-chlorine bonds[2]. Furthermore, the facility must employ alkaline wet scrubbers[6] to neutralize the resulting hydrogen chloride (HCl) gas, preventing acid rain emissions, and Selective Catalytic Reduction (SCR) to manage the NOx generated from the indazole ring.

Operational Workflow

G Start Waste Generation: 3-chloro-N-(1H-indazol-5-yl)propanamide Decision Determine Waste Matrix Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid State Liquid Liquid Waste (Assay Effluents, Solvents) Decision->Liquid Dissolved SolidCont Containment: HDPE Pail + 7-mil Poly Bag Solid->SolidCont LiquidCont Containment: UN-rated HDPE Jerrican (<10% Water) Liquid->LiquidCont Segregation Strict Segregation: Halogenated Waste Stream SolidCont->Segregation LiquidCont->Segregation Labeling Labeling & Secondary Containment (110% Volume Capacity) Segregation->Labeling Incineration High-Temperature Incineration (>1100°C + Alkaline Scrubbers) Labeling->Incineration

Workflow for the segregation, containment, and thermal destruction of halogenated indazole waste.

References

  • Google Patents. "WO2019046467A1 - Therapeutic indazoles." Google Patents.
  • ResearchGate. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." ResearchGate. URL:[Link]

  • University of Oslo. "General laboratory chemical waste management." uio.no. URL:[Link]

  • University of Delaware. "Chemical Waste Management - Environmental Health & Safety." udel.edu. URL:[Link]

  • CrelioHealth. "Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management." creliohealth.com. URL:[Link]

  • NBE. "Waste gas and liquid incineration system." nbe.com.cn. URL:[Link]

Sources

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